molecular formula C5HF3N2O2 B1403181 2,3,6-Trifluoro-5-nitropyridine CAS No. 905587-08-8

2,3,6-Trifluoro-5-nitropyridine

Cat. No.: B1403181
CAS No.: 905587-08-8
M. Wt: 178.07 g/mol
InChI Key: MMDPSCYWIADBPM-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-5-nitropyridine is a useful research compound. Its molecular formula is C5HF3N2O2 and its molecular weight is 178.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,6-Trifluoro-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,6-Trifluoro-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluoro-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trifluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPSCYWIADBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737290
Record name 2,3,6-Trifluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-08-8
Record name 2,3,6-Trifluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trifluoro-5-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation and Validation of 2,3,6-Trifluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold Challenge

2,3,6-Trifluoro-5-nitropyridine (TFNP) represents a high-value electrophilic scaffold in modern drug discovery.[1] Its utility lies in the orthogonal reactivity of its three fluorine atoms, governed by the electronic influence of the nitro group at position 5 and the pyridine nitrogen.

Unlike simple aromatics, the structural elucidation of TFNP cannot rely solely on proton NMR due to the molecule possessing only a single hydrogen atom. This guide establishes a rigorous, self-validating protocol for confirming the structure of TFNP, distinguishing it from potential isomers (e.g., 2,4,6-trifluoro-3-nitropyridine), and validating its regiochemical purity.

Synthesis Context & Isomeric Risk

To understand the elucidation challenge, one must understand the origin. TFNP is typically synthesized via Halogen Exchange (Halex) from its trichlorinated precursor.[1] This process carries the risk of incomplete fluorination or isomeric scrambling.[1]

The Halex Pathway

The transformation relies on the high lattice energy of KCl driving the reaction forward in polar aprotic solvents (e.g., Sulfolane or DMSO).

HalexSynthesis Precursor 2,3,6-Trichloro- 5-nitropyridine Target 2,3,6-Trifluoro- 5-nitropyridine (Target) Precursor->Target Full Exchange Byproduct Incomplete Exchange (Cl/F Mixtures) Precursor->Byproduct Partial Exchange Reagents KF (Spray-dried) 18-Crown-6 Sulfolane, 180°C

Figure 1: Synthesis of 2,3,6-Trifluoro-5-nitropyridine via Halex reaction. Note the risk of mixed chloro-fluoro intermediates.

Analytical Protocol: The Multi-Dimensional Validation

The following protocol integrates Mass Spectrometry and Heteronuclear NMR to build a definitive structural case.

Phase 1: Mass Spectrometric Filter (Isotope Analysis)

Before NMR, MS provides a binary pass/fail on elemental composition.[1]

  • Technique: GC-MS (EI) or LC-MS (ESI-).[1]

  • The Check: Chlorine has a distinct 3:1 isotope ratio (

    
    ).[1] Fluorine is monoisotopic (
    
    
    
    ).[1][2][3]
  • Pass Criteria: The molecular ion (

    
    ) at 178 m/z  must show no M+2 peak characteristic of chlorine.[1] Any M+2 peak >1% relative abundance indicates incomplete Halex reaction (presence of -Cl).[1]
    
Phase 2: NMR - The Primary Fingerprint

Because the molecule has three fluorine atoms and only one proton,


 NMR is the most information-dense technique.

Predicted Spectral Signature: The three fluorine atoms exist in magnetically distinct environments.[1]

Fluorine PositionChemical EnvironmentPredicted Shift (

ppm)*
Multiplicity (Coupling)
F-6 Ortho to Nitro, Adjacent to N-70 to -85Doublet (or dd)
F-2 Adjacent to N, Ortho to F-3-85 to -95Doublet of Doublets
F-3 Meta to Nitro, Flanked by F-2/H-4-125 to -140Multiplet (complex)

*Note: Shifts are referenced to


 (0 ppm). Exact values vary by solvent (CDCl3 vs DMSO-d6).

Causality of Shifts:

  • F-6 (Most Deshielded): It is flanked by the electron-withdrawing Nitrogen (N1) and the Nitro group (NO2 at C5).[1] This synergistic withdrawal strips electron density, shifting the signal downfield.

  • F-2: Flanked by N1 and F3. Less deshielded than F6 because it lacks the immediate ortho-nitro effect.[1]

  • F-3: The most shielded fluorine.[1] It is flanked by F2 and H4, lacking the direct deshielding effect of the ring nitrogen or the nitro group.

Phase 3: NMR - The Connectivity Anchor

With only one proton (H4), the proton spectrum is simple but diagnostic.

  • Signal: A single aromatic signal.

  • Chemical Shift:

    
     8.5 – 9.0 ppm (Highly deshielded by ortho-F and ortho-NO2).[1]
    
  • Coupling (

    
     values): 
    
    • 
      :  Large coupling (~9-11 Hz).[1] This confirms H4 is adjacent to a Fluorine.[1]
      
    • 
      :  Smaller long-range couplings (~1-3 Hz).[1]
      
  • Logic Check: If the integral ratio of H:F is not 1:3, the sample is impure.

Chemical Validation: Regioselective Mapping

Analytical data is static; chemical reactivity is dynamic proof of structure.[1] The ultimate confirmation of the 2,3,6-trifluoro-5-nitro isomer is its predictable reactivity pattern.[1]

The Hypothesis: In Nucleophilic Aromatic Substitution (


), the leaving group ability of Fluorine is high. The site of attack is determined by the activation from the Nitro group and the Pyridine Nitrogen.
  • Site C-6: Activated ortho by NO2 and ortho by N. (Most Reactive)

  • Site C-2: Activated para by NO2 and ortho by N. (Reactive, but sterically less favored than C6 due to F3).[1]

  • Site C-3: Meta to NO2. (Unreactive).

The Experiment: React TFNP with 1 equivalent of a secondary amine (e.g., Morpholine) at 0°C.

SNArSelectivity TFNP 2,3,6-Trifluoro- 5-nitropyridine Product Product: 2,3-Difluoro-6-morpholino- 5-nitropyridine TFNP->Product Regioselective SNAr at C-6 Nucleophile + Morpholine (1 eq) 0°C, THF Validation Validation via 19F NMR: Loss of F-6 Signal Product->Validation

Figure 2: Chemical validation workflow. The disappearance of the specific F-6 NMR signal confirms the position of the nitro group relative to the fluorines.

Result Interpretation:

  • Pre-Reaction: 3 Fluorine signals.[1][4]

  • Post-Reaction: 2 Fluorine signals.[1][4]

  • Confirmation: If the signal corresponding to the most deshielded fluorine (F6) disappears, the structure is confirmed as having a fluorine ortho to the nitro group. If the F3 signal were to disappear (impossible mechanistically), the starting material assignment would be wrong.

Summary of Data for Publication

When documenting this elucidation in a technical report or patent, organize the data as follows:

TechniqueParameterObservationStructural Implication
HRMS (ESI-) m/z178.00Consistent with

.[1]
Isotope Pattern M / M+2100% / <0.5%Absence of Chlorine (Successful Halex).[1][4]

NMR

-78 ppm
1F, dF-6 (Activated by NO2/N).

NMR

-90 ppm
1F, ddF-2 (Activated by N).

NMR

-135 ppm
1F, mF-3 (Shielded).

NMR

8.8 ppm
1H, dddH-4 (Coupled to F3, F2, F6).

References

  • Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine." Journal of the Chemical Society C: Organic, 1966.

  • Regioselectivity in SNAr: Bradshaw, B., et al. "Nucleophilic Aromatic Substitution of Polyfluorinated Heterocycles."[1] Chemical Reviews, 2015.[1]

  • 19F NMR Principles: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[1]

  • Halex Reaction Mechanism: Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] XXX. Replacement of Chlorine by Fluorine in Pyridines." Journal of Organic Chemistry, 1963.[1]

Sources

Technical Deep Dive: 2,3,6-Trifluoro-5-nitropyridine Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 2,3,6-Trifluoro-5-nitropyridine , structured for application scientists and drug discovery chemists.

CAS: 905587-08-8 Formula:


Molecular Weight:  178.07  g/mol [1][2]

Executive Summary: The "Loaded Spring" Scaffold

2,3,6-Trifluoro-5-nitropyridine represents a high-value electrophilic scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD).[2] Its utility stems from its sequential nucleophilic aromatic substitution (


) capability , allowing for the precise, regioselective installation of three distinct nucleophiles.[2]

Unlike standard fluoropyridines, the presence of the C5-nitro group breaks the symmetry of the ring, creating a steep reactivity gradient.[2] This guide defines the rules of engagement for this molecule, enabling researchers to predict and control the site of modification without extensive trial-and-error.[2]

Molecular Architecture & Electronic Profile

To master the reactivity of this scaffold, one must understand the electronic "push-pull" dynamics governing the ring.[2]

Electronic Activation Map

The pyridine ring is electron-deficient (


-deficient), but the addition of three fluorine atoms and a nitro group creates specific "hotspots" for nucleophilic attack.[2]
  • The Ring Nitrogen (N1): Acts as the primary electron sink, activating the

    
     (C2, C6) and 
    
    
    
    (C4) positions via inductive (-I) and mesomeric (-M) withdrawal.[2]
  • The Nitro Group (C5-

    
    ):  A strong electron-withdrawing group (EWG) that activates positions ortho and para to itself.[2]
    
  • The Fluorine Substituents: Highly electronegative, they increase the electrophilicity of the attached carbons but also provide a leaving group (

    
    ) that is thermodynamically favorable to displace compared to hydride or nitro (usually).[2]
    
The Regioselectivity Hierarchy

In 2,3,6-trifluoro-5-nitropyridine, the competition for the first substitution is between C2 and C6 .[2]

PositionRelationship to Ring NRelationship to Nitro (

)
Activation LevelPredicted Rank
C6 Ortho (

)
OrthoSuper-Activated 1 (Primary)
C2 Ortho (

)
ParaHighly Activated2 (Secondary)
C3 Meta (

)
OrthoModerately Activated3 (Tertiary)
C4 Para (

)
MetaInert (C-H bond)N/A

Key Insight: Experimental evidence confirms that C6 is the site of first attack .[2] While para-nitro activation (C2) is typically strong, the ortho-nitro position (C6) benefits from the synergistic withdrawal of both the ring nitrogen and the nitro group, along with potential transition-state stabilization (e.g., H-bonding with incoming amines).[2]

Regioselectivity & Dynamics

The substitution follows a predictable "cascade" logic.[2] Controlling the stoichiometry and temperature allows for the isolation of mono-, di-, and potentially tri-substituted products.[2]

Phase 1: Mono-Substitution (The C6 Attack)

Under controlled conditions (0°C to RT), nucleophiles (amines, thiols, alkoxides) selectively attack C6 .[2]

  • Mechanism: Formation of a Meisenheimer complex stabilized by the ring nitrogen and the ortho-nitro group.[2]

  • Outcome: 2-substituted-3-nitro-5,6-difluoropyridine (Note: IUPAC renumbering often shifts the C6 position to C2 in the product name).[2]

Phase 2: Di-Substitution (The C2 Attack)

Once the C6 fluorine is displaced, the next most reactive site is C2 (which may be renumbered as C6 in the mono-adduct).[2]

  • Conditions: Requires elevated temperatures (40–80°C) or stronger bases.[2]

  • Mechanism: The remaining

    
    -fluorine is activated by the ring nitrogen and is para to the nitro group.[2]
    
  • Outcome: 2,6-disubstituted-3-nitro-5-fluoropyridine.

Phase 3: The "Survivor" (C3 Fluorine)

The fluorine at C3 is the least reactive.[2] It is meta to the ring nitrogen and flanked by the nitro group and the C2-substituent.[2] Displacement here is difficult and typically requires forcing conditions or specific intramolecular cyclizations.[2]

Visualization: Reaction Pathway

Reactivity cluster_0 Regioselectivity Logic Start 2,3,6-Trifluoro- 5-nitropyridine Mono Mono-Adduct (Substitution at C6) Start->Mono Nucleophile (1 eq) 0°C, Base (Kinetic Control) Di Di-Adduct (Substitution at C2) Mono->Di Nucleophile (Excess) >40°C, Base (Thermodynamic) Text C6: Ortho to N, Ortho to NO2 (Most Reactive) C2: Ortho to N, Para to NO2 (Next Reactive)

Figure 1: The sequential substitution cascade of 2,3,6-trifluoro-5-nitropyridine.

Experimental Protocols

These protocols are designed to be self-validating. The distinct NMR shifts of the remaining fluorines allow for rapid monitoring.[2]

Protocol A: Regioselective Mono-Substitution (Synthesis of Library Scaffolds)

Target: Substitution at C6 (Ortho to Nitro).[2]

  • Preparation: Dissolve 2,3,6-trifluoro-5-nitropyridine (1.0 equiv) in anhydrous Ethanol or Acetonitrile (0.1 M concentration).

    • Why ACN/EtOH? Polar aprotic (ACN) or protic (EtOH) solvents stabilize the polar transition state of

      
      .[2]
      
  • Cooling: Cool the solution to 0°C using an ice bath.

    • Critical: Low temperature prevents "over-reaction" at the C2 position.[2]

  • Addition: Add the nucleophile (amine) (1.05 equiv) followed by a base like DIPEA (2.5 equiv) dropwise.[2]

    • Base Choice: DIPEA is non-nucleophilic and scavenges the HF generated.[2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Validation: Monitor by TLC or LC-MS.

    • Success Marker: Disappearance of starting material (

      
       178) and appearance of mono-adduct (
      
      
      
      178 - 19 + Nu).[2]
  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over

    
    .[2][3]
    
Protocol B: Sequential Di-Substitution (Heterocycle Formation)

Target: Substitution at C2 (Para to Nitro) after C6 is filled.[2]

  • Starting Material: Use the purified Mono-Adduct from Protocol A.

  • Conditions: Dissolve in 2-Propanol or DMF.

  • Reagents: Add the second nucleophile (1.2 equiv) and DIPEA (3.0 equiv).

  • Heating: Heat to 75°C for 4–16 hours.

    • Why Heat? The second fluorine is less activated than the first; thermal energy is required to overcome the activation barrier.[2]

  • Workup: Standard extraction.

Safety & Handling: Energetic Precursors

  • Explosion Hazard: Nitropyridines, particularly those with multiple halo-substituents, can be energetic.[2] While 2,3,6-trifluoro-5-nitropyridine is generally stable in solution, do not concentrate to dryness with heat if metal salts are present.[2]

  • Skin Sensitization: Polyfluorinated aromatics are potent skin sensitizers and lachrymators.[2] Handle exclusively in a fume hood.

  • Base Compatibility: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures, as they may cause hydrolysis of the fluorines to pyridinones (OH substitution) or degradation of the nitro group.[2] Use carbonate (

    
    ) or amine bases (DIPEA, 
    
    
    
    ).[2][4]

References

  • Regioselective Synthesis of TrkA Inhibitors

    • Title: Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors (Supporting Information).[2]

    • Source: Amazon AWS / Journal of Medicinal Chemistry Data.[2]

    • Context: Describes the synthesis of (R)-2-(5,6-difluoro-3-nitropyridin-2-ylamino)-2-(5-fluoropyridin-2-yl)
    • URL:

  • General Reactivity of Polyfluoronitropyridines

    • Title: Nucleophilic substitution in tetrafluoro-4-nitropyridine.[2]

    • Source: Journal of the Chemical Society C (RSC).[2]

    • Context: Establishes the dominance of the ring nitrogen and nitro group in directing nucleophilic attack in polyfluorinated systems.[2]

    • URL:[2]

  • Commercial & Safety Data

    • Title: 2,3,6-Trifluoro-5-nitropyridine Product Entry.[1][2][3][4][5][6][7]

    • Source: BLD Pharm / PubChem.[2]

    • Context: Physical properties and safety codes (H302, H315, H319).[2]

    • URL:[2]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3,6-Trifluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling and use of 2,3,6-Trifluoro-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous fluorinated and chlorinated nitropyridines to establish a robust safety protocol. The core principle of this guide is to treat 2,3,6-Trifluoro-5-nitropyridine with a high degree of caution, assuming it shares the potential hazards of its chemical relatives.

Hazard Identification: An Inferred Profile

Based on the hazard classifications of structurally similar compounds such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-Fluoro-5-nitropyridine, a GHS hazard profile for 2,3,6-Trifluoro-5-nitropyridine can be inferred. Researchers should operate under the assumption that this compound is hazardous.[1][2]

Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1][2][5][6]

  • Respiratory Sensitization: May cause respiratory irritation.[2][4][7]

  • Skin Sensitization: Potential to cause an allergic skin reaction.[1][6]

  • Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects.[1][8]

The presence of multiple fluorine atoms and a nitro group on the pyridine ring suggests that this compound is reactive and requires careful handling to prevent adverse health effects and environmental contamination.[9]

Table 1: Inferred GHS Hazard and Precautionary Statements
Hazard ClassInferred Hazard StatementsInferred Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312.[1][3][4]
Skin Corrosion/IrritationH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362.[2][4][5]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation.P280, P305+P351+P338, P310.[1][2][5]
Respiratory/Skin SensitizationH335: May cause respiratory irritation. H317: May cause an allergic skin reaction.P261, P271, P272, P280, P304+P340, P333+P313.[1][2][4][6]
Chronic Aquatic ToxicityH411/H412: Toxic/Harmful to aquatic life with long lasting effects.P273, P391.[1][8]

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a stringent personal protective equipment (PPE) protocol is mandatory. The causality behind these recommendations lies in preventing all routes of exposure: dermal, ocular, and respiratory.

  • Engineering Controls: All work with 2,3,6-Trifluoro-5-nitropyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] The fume hood provides a primary barrier of protection.

  • Hand Protection: Chemically resistant gloves are essential. Given the fluorinated nature of the compound, nitrile gloves should be considered a minimum requirement, with regular changes recommended, especially after direct contact.[12] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[10]

  • Eye and Face Protection: Chemical splash goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are required.[10] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[13]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or suit should be worn.[10][11]

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14] Proper fit testing and training are crucial for respirator effectiveness.

Table 2: Recommended Personal Protective Equipment
PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and face shield.[10][13]Protects against splashes and vapors entering the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[10][12]Prevents skin contact and absorption.
Body Protection Laboratory coat, chemically resistant apron (as needed).[10][11]Protects skin from accidental spills.
Respiratory Protection NIOSH-approved respirator (if not in a fume hood).[14]Prevents inhalation of harmful vapors or aerosols.

Handling and Storage: Proactive Safety Measures

Safe handling and storage are predicated on the principles of minimizing exposure, preventing accidental release, and ensuring chemical stability.

Handling:

  • Always handle 2,3,6-Trifluoro-5-nitropyridine within a chemical fume hood.[11]

  • Avoid the formation of dust and aerosols.[15]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

  • Wash hands thoroughly after handling the compound.[1][4][7]

  • Keep the container tightly closed when not in use.[7][8]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8][15]

  • The container should be clearly labeled with the compound's identity and associated hazards.

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve/React prep_weigh->prep_dissolve handle_transfer Transfer Solution prep_dissolve->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench cleanup_waste Dispose of Waste Properly cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Safe Handling Workflow for 2,3,6-Trifluoro-5-nitropyridine

Emergency Procedures: Rapid and Informed Response

In the event of an emergency, a swift and correct response is critical to minimizing harm.

First Aid Measures

General Advice: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][4][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4][5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][4][5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][8]

Fire-Fighting Measures

While specific flammability data is unavailable, related compounds can be flammable.[8]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen fluoride (HF), and hydrogen chloride (HCl).[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate level of PPE as described in Section 2. Avoid breathing vapors, mist, or gas.[10]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8]

  • Containment and Cleanup: For a small spill, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

G start Spill Occurs assess Assess Spill Size and Location start->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area small_spill->evacuate No contain Contain Spill with Inert Material ppe->contain absorb Absorb Spilled Material contain->absorb collect Collect into Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose notify Notify Emergency Services evacuate->notify G exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eye Flush Eyes with Water (15+ min) eye->flush_eye rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention fresh_air->medical_attention flush_skin Flush Skin with Water (15+ min) remove_clothing->flush_skin flush_skin->medical_attention flush_eye->medical_attention no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical_attention

First Aid Response Flowchart

Conclusion: A Commitment to Safety

The synthesis and application of novel compounds like 2,3,6-Trifluoro-5-nitropyridine are vital for scientific advancement. However, this progress must be built upon a foundation of unwavering commitment to safety. By understanding the inferred hazards and diligently applying the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. It is imperative to always consult the most current safety information and to treat all new chemical entities with the utmost care and respect for their potential hazards.

References

  • ChemBK. (2024, April 10). 2,3,6-Trichloro-5-nitro-pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PubChem. (n.d.). 2,3,6-Trichloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of derivatives from 2,3,6-Trifluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 2,3,6-Trifluoro-5-nitropyridine

Executive Summary

The scaffold 2,3,6-trifluoro-5-nitropyridine represents a high-value electrophile in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents. Its unique substitution pattern—possessing three fluorine atoms with distinct electronic environments—offers a programmable platform for diversity-oriented synthesis. However, this high reactivity presents a challenge: controlling regioselectivity during nucleophilic aromatic substitution (


).

This guide provides a validated workflow for the sequential functionalization of this core. We define the electronic hierarchy of the leaving groups, provide detailed protocols for mono- and bis-substitution, and outline the reduction of the nitro group to access 5-aminopyridine precursors (e.g., for azaindole synthesis).

Mechanistic Insight & Regioselectivity

To successfully derivatize 2,3,6-trifluoro-5-nitropyridine, one must understand the electronic "heat map" of the molecule. The pyridine ring is electron-deficient (π-deficient), and the nitro group at C-5 further depletes electron density, activating the ring toward nucleophiles.

Reactivity Hierarchy
  • C-6 Position (Primary Site): This position is most reactive . It is activated by the ortho-nitro group (inductive and resonance effects) and is adjacent (

    
    ) to the ring nitrogen. The "ortho-effect" of the nitro group makes the C-6 fluorine extremely labile.
    
  • C-2 Position (Secondary Site): This position is activated by the adjacent ring nitrogen and is para to the nitro group. It is reactive but generally less so than C-6 under kinetically controlled conditions.

  • C-3 Position (Tertiary Site): This fluorine is meta to the ring nitrogen and meta to the nitro group. It is electronically "silent" compared to C-2 and C-6 and typically remains intact, serving as a metabolic blocker in final drug candidates.

Visualizing the Reactivity Landscape

ReactivityMap Core 2,3,6-Trifluoro-5-nitropyridine (Scaffold) C6 C-6 Position (Most Reactive) Ortho to NO2 + Alpha to N Core->C6 Kinetic Control (-78°C to 0°C) C2 C-2 Position (Secondary Reactivity) Para to NO2 + Alpha to N Core->C2 Thermodynamic Control (> RT or Excess Nuc) C3 C-3 Position (Stable) Meta to NO2 Core->C3 Inert to SNAr

Figure 1: Reactivity hierarchy of the trifluoronitropyridine core. Red indicates the site of initial nucleophilic attack.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution at C-6

Objective: Introduce an amine or alkoxide at the C-6 position while preserving the C-2 fluorine. Critical Factor: Temperature control is paramount. The reaction is exothermic; failure to cool will lead to C-2/C-6 bis-substitution.

Materials:

  • Substrate: 2,3,6-Trifluoro-5-nitropyridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (0.95 - 1.0 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.1 eq)
    
  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve 2,3,6-trifluoro-5-nitropyridine (1.0 g, 5.6 mmol) in anhydrous THF (15 mL) in a round-bottom flask under nitrogen.

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: For less reactive nucleophiles, 0 °C may be sufficient, but start low.

  • Addition: Mix the amine (5.6 mmol) and DIPEA (6.2 mmol) in THF (5 mL). Add this mixture dropwise to the nitropyridine solution over 20 minutes.

    • Why? Slow addition prevents local localized excesses of nucleophile that could trigger bis-substitution.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of starting material. If reaction is sluggish, slowly warm to -40 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). The C-6 substituted product usually elutes first due to hydrogen bonding with the nitro group (if the nucleophile is an amine).

Protocol B: Sequential Substitution at C-2

Objective: Functionalize the C-2 position after C-6 is established.

Procedure:

  • Dissolve the C-6 substituted intermediate (1.0 eq) in MeCN.

  • Add the second nucleophile (1.2 - 1.5 eq) and inorganic base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heating: Heat the mixture to 50–60 °C .

    • Why? The C-2 fluorine is less electrophilic after the first substitution (electron-donating effect of the first nucleophile deactivates the ring). Thermal energy is required.

  • Workup: Standard aqueous extraction as above.

Protocol C: Nitro Reduction (Chemoselective)

Objective: Reduce the Nitro group to an Amine without de-fluorinating the C-3 position. Warning: Avoid standard Pd/C hydrogenation if possible, as it carries a risk of hydrodefluorination.

Recommended Method: Iron/Ammonium Chloride

  • Suspend the nitropyridine derivative (1.0 mmol) in EtOH/Water (3:1, 10 mL).

  • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Heat to 70 °C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with MeOH.

  • Isolation: Concentrate filtrate; neutralize with NaHCO₃ if necessary, and extract with EtOAc.

Data Summary & Troubleshooting

VariableConditionOutcome / Recommendation
Solvent THF vs. DMFUse THF for Protocol A (better temp control). Use DMF only for Protocol B if solubility is poor.
Stoichiometry Nucleophile > 1.1 eqLeads to Bis-substitution (C-2 and C-6). Keep nucleophile limiting (0.95 eq) in Step 1.
Temperature > 0°C in Step 1Loss of regioselectivity. Mixture of C-6 and C-2 isomers (approx 3:1 ratio).
Base Strong Base (NaH)Avoid. Can cause degradation or attack C-4. Use mild organic bases (DIPEA/TEA).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to a bicyclic imidazopyridine core, a common application of this chemistry.

SynthesisWorkflow Start 2,3,6-Trifluoro- 5-nitropyridine Step1 Step 1: SNAr (C-6) (-78°C, Amine R1-NH2) Start->Step1 Inter1 Intermediate A: 6-Amino-2,3-difluoro- 5-nitropyridine Step1->Inter1 Step2 Step 2: Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 5,6-Diamino- 2,3-difluoropyridine Step2->Inter2 Step3 Step 3: Cyclization (R2-CHO / Acid) Inter2->Step3 Final Target: Imidazo[4,5-b]pyridine Derivative Step3->Final

Figure 2: Sequential workflow for converting the trifluoro-nitro scaffold into a bicyclic imidazopyridine.

References

  • Regioselectivity in Nitropyridines

    • Title: Nucleophilic substitution in polyfluoronitropyridines.
    • Source: Journal of the Chemical Society C.
    • URL:[Link] (Demonstrates dominance of N-ring activation and ortho-nitro effects).

  • General Protocols: Title: Application Notes for the Amination of 2,4-Dichloro-5-nitropyridine (Analogous reactivity p
  • Nitro Reduction Methodologies

    • Title: Selective Reduction of Nitro Compounds.[1][2]

    • Source: Wikipedia / Organic Chemistry Portal (General Reference).
    • URL:[Link]

  • Synthesis of Imidazopyridines from Nitropyridines

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
    • Source: N
    • URL:[Link]

Sources

2,3,6-Trifluoro-5-nitropyridine as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It synthesizes literature data, patent disclosures, and chemical principles to provide an authoritative guide on using 2,3,6-Trifluoro-5-nitropyridine as a scaffold.

CAS: 905587-08-8 | Formula: C₅HF₃N₂O₂ | M.W.: 178.07 Keywords: SNAr Regioselectivity, Fluorinated Heterocycles, Kinase Inhibitors, GPR17 Modulators, Pyridine Scaffolds

Executive Summary & Strategic Utility

2,3,6-Trifluoro-5-nitropyridine is a high-value electrophilic building block used to construct polysubstituted pyridine cores found in kinase inhibitors (e.g., JAK2), GPCR modulators (e.g., GPR17), and antibacterial agents. Its utility stems from the synergistic activation provided by the pyridine nitrogen and the C-5 nitro group, which renders the C-2 and C-6 fluorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Key Advantages:

  • Orthogonal Reactivity: The C-6 and C-2 positions have distinct electronic environments, allowing for sequential, regioselective substitution.

  • Fluorine Retention: The C-3 fluorine is electronically deactivated (meta to NO₂), allowing it to be retained as a metabolic blocker or binding interaction point in the final drug candidate.

  • Latent Functionality: The C-5 nitro group serves as a masked aniline, accessible via reduction after the carbon skeleton is assembled.

Chemical Reactivity & Regioselectivity Map

Understanding the electronic landscape of this molecule is critical for yield optimization.

Mechanistic Insight

The pyridine ring is electron-deficient.[1] The introduction of a nitro group at C-5 further depletes electron density.

  • C-6 Position (Most Reactive): Activated by the ortho-nitro group (-I and -M effects) and the ortho-pyridine nitrogen. It is the primary site for nucleophilic attack.

  • C-2 Position (Highly Reactive): Activated by the para-nitro group and ortho-pyridine nitrogen. It typically reacts second or requires higher temperatures/stronger nucleophiles if C-6 is sterically crowded.

  • C-3 Position (Stable): Located meta to both the nitro group and the pyridine nitrogen. The C-3 fluorine is generally inert to SNAr conditions, preserving the C-F bond for the final molecule.

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization logic.

G cluster_legend Regioselectivity Logic Start 2,3,6-Trifluoro- 5-nitropyridine MonoSub Intermediate A: 6-Substituted-2,3-difluoro- 5-nitropyridine Start->MonoSub Nucleophile 1 (R-NH2/RO-) (Kinetic Control, 0°C) Targets C-6 (Ortho-NO2) BisSub Intermediate B: 2,6-Disubstituted-3-fluoro- 5-nitropyridine MonoSub->BisSub Nucleophile 2 (R'-NH2/R'O-) (Thermodynamic Control, >25°C) Targets C-2 (Para-NO2) Final Scaffold C: 3-Fluoro-5-aminopyridine Derivative BisSub->Final Reduction (H2/Raney Ni or Fe/AcOH) Converts NO2 to NH2 Note1 C-6 F: Most labile (Ortho to NO2) C-2 F: Labile (Para to NO2) C-3 F: Inert (Meta to NO2)

Figure 1: Sequential functionalization strategy. The C-6 fluorine is displaced first due to the inductive proximity of the nitro group.

Application Case Studies

Case Study A: Synthesis of GPR17 Modulators

In the development of GPR17 modulators for neurodegenerative diseases, the scaffold is used to create a 3-fluoro-2,6-dialkoxypyridine core.

  • Target: 6-chloro-N-(5-fluoro-2,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide.

  • Transformation: Double SNAr substitution using sodium methoxide.

  • Outcome: The reaction displaces fluorines at C-2 and C-6, leaving the C-3 fluorine intact. The nitro group is subsequently reduced to an amine to allow sulfonamide coupling.

  • Reference: WO 2024/104462 A1 [1].

Case Study B: JAK Kinase Inhibitors

Used to synthesize 2-amino-pyridine cores where the C-6 position is linked to a pyrazole moiety.

  • Target: 9H-purine-2-amine derivatives.

  • Transformation: Reaction with 5-methyl-1H-pyrazol-3-amine.

  • Conditions: Ethanol, DIPEA, 0°C.

  • Outcome: Regioselective displacement at C-6 yields the mono-aminated intermediate, preventing premature reaction at C-2.

  • Reference: US Patent 8,486,966 B2 [2].

Experimental Protocols

Protocol 1: Regioselective SNAr (Mono-Substitution)

Objective: Selective displacement of the C-6 fluorine with an amine nucleophile.

Materials:

  • 2,3,6-Trifluoro-5-nitropyridine (1.0 equiv)[2]

  • Amine Nucleophile (e.g., 5-methyl-1H-pyrazol-3-amine) (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Ethanol (anhydrous) or THF

Procedure:

  • Preparation: Dissolve 2,3,6-Trifluoro-5-nitropyridine in anhydrous Ethanol (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature is essential to prevent over-substitution at the C-2 position.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile (dissolved in minimal EtOH) over 15 minutes.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or LC-MS. The product (C-6 substituted) typically appears as the major peak; the bis-substituted byproduct is minimized by temperature control.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Bis-Alkoxylation (Symmetric)

Objective: Synthesis of 3-fluoro-2,6-dimethoxy-5-nitropyridine.

Materials:

  • 2,3,6-Trifluoro-5-nitropyridine (1.0 equiv)[2]

  • Sodium Methoxide (NaOMe) (2.1 equiv)

  • Methanol (anhydrous)

Procedure:

  • Cooling: Dissolve the starting material in Methanol and cool to -40°C (Acetonitrile/Dry Ice bath). Note: The reaction is highly exothermic.

  • Addition: Add NaOMe slowly.

  • Reaction: Stir at -40°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3][4]

Protocol 3: Nitro Reduction (Raney Nickel)

Objective: Conversion of the C-5 nitro group to an aniline.

Materials:

  • Substituted 5-nitropyridine intermediate[5]

  • Raney Nickel (catalytic amount, ~10 wt%)

  • Hydrogen gas (balloon or 3 bar)

  • Methanol[4]

Procedure:

  • Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Setup: Suspend the intermediate and Raney Nickel in Methanol.

  • Hydrogenation: Purge with H₂ and stir under H₂ atmosphere (balloon pressure is often sufficient for this activated nitro group) for 12–24 hours.

  • Filtration: Filter through a Celite pad (keep wet to prevent ignition).

  • Isolation: Concentrate filtrate to yield the amine.[3]

Safety & Handling Guide

  • Explosion Hazard: Polynitro and fluorinated nitro compounds can be energetic. While 2,3,6-trifluoro-5-nitropyridine is generally stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Skin/Eye Contact: This compound is a potent irritant and lachrymator. The fluorine leaving groups generate HF/fluoride ions upon hydrolysis or reaction with moisture on skin. Double gloving and a fume hood are mandatory.

  • Incompatibility: Avoid strong bases (e.g., hydroxide) at high temperatures unless substitution is intended, as this may lead to uncontrolled hydrolysis and decomposition.

References

  • WO 2024/104462 A1 . GPR17 Modulators and Uses Thereof. (2024). Retrieved from .

  • US Patent 8,486,966 B2 . Pyrimidone-amine derivatives and their use for the treatment of cancer. (2013). Retrieved from .

  • US Patent 2024/0327429 A1 . [1,3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. (2024). Retrieved from .

  • PubChem . 2,3,6-Trifluoro-5-nitropyridine (Compound Summary). Retrieved from .

Sources

Application Note: High-Purity 2,3,6-Trifluoro-5-nitropyridine as a Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 2,3,6-Trifluoro-5-nitropyridine, a versatile and highly reactive building block essential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We will explore its chemical properties, reactivity, and provide detailed protocols for its application in key synthetic transformations.

Introduction: The Strategic Advantage of a Highly Activated Pyridine Core

2,3,6-Trifluoro-5-nitropyridine is a pivotal intermediate for chemists aiming to introduce fluorinated pyridine moieties into target molecules.[1] The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved drugs.[2][3] The unique substitution pattern of this compound—three electron-withdrawing fluorine atoms and a powerful nitro group—renders the pyridine core exceptionally electron-deficient. This pronounced electrophilicity is the cornerstone of its utility, enabling facile and highly regioselective reactions that are otherwise challenging to achieve.

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] High-purity grades of 2,3,6-Trifluoro-5-nitropyridine ensure reproducible results, minimize side-product formation, and provide a reliable foundation for multi-step synthetic campaigns, particularly those under cGMP (current Good Manufacturing Practice) conditions.

Physicochemical Properties and Specifications

A thorough understanding of the reagent's properties is fundamental to its successful application. High-purity grades are essential for consistent performance in synthetic routes.[1]

PropertySpecificationSource(s)
Chemical Name 2,3,6-Trifluoro-5-nitropyridine[4]
Synonyms Pyridine, 2,3,6-trifluoro-5-nitro-[4]
CAS Number 905587-08-8[1][4]
Molecular Formula C₅HF₃N₂O₂[4]
Molecular Weight 178.07 g/mol [4][5]
Appearance Colorless to light yellow liquid or solid[6]
High-Purity Grades ≥98% (Typical for advanced synthesis and drug development)N/A
Solubility Soluble in many common organic solvents (e.g., Dichloromethane, Toluene)[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[7]

Core Directive: Understanding the Reactivity Profile

The primary mode of reactivity for 2,3,6-Trifluoro-5-nitropyridine is Nucleophilic Aromatic Substitution (SNA_r_) . This class of reaction is fundamentally different from the more common electrophilic aromatic substitution seen with electron-rich aromatic systems.[8][9]

Causality of Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by:

  • Inductive Effects of Fluorine: The three fluorine atoms exert a powerful electron-withdrawing inductive effect, polarizing the C-F bonds and increasing the electrophilicity of the ring carbons.

  • Nitro Group Activation: The nitro group is one of the most potent activating groups for SNA_r_ reactions. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack through both inductive and resonance effects.[8][10]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[8][10] The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, providing a significant stabilizing effect.[10] This stabilization is the driving force for the reaction. In the subsequent step, the leaving group (in this case, a fluoride ion) is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Application Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, forming a self-validating system where successful execution confirms the principles of reactivity discussed. High-purity starting material is assumed.

Protocol 1: Regioselective Substitution with a Primary Amine

This protocol details the reaction with a generic primary amine (R-NH₂). The C-F bond at the 6-position is generally the most susceptible to nucleophilic attack due to the combined activating effects of the ring nitrogen and the para-nitro group.

Objective: To synthesize 2,3-difluoro-5-nitro-6-(alkylamino)pyridine derivatives.

Materials:

  • 2,3,6-Trifluoro-5-nitropyridine (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: To the flask, add 2,3,6-Trifluoro-5-nitropyridine (1.0 eq) and dissolve it in anhydrous DMF.

  • Base and Nucleophile: Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of the primary amine (1.1 eq) at 0 °C (ice bath). The base is crucial to scavenge the HF generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates a successful reaction.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes DMF and residual base/acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Reduction of the Nitro Group

The nitro group serves not only as an activating group but also as a synthetic handle. Its reduction to a primary amine opens a gateway for a multitude of subsequent transformations, such as amide bond formation, sulfonylation, or diazotization reactions.

Objective: To synthesize a 5-amino-2,3-difluoro-6-(alkylamino)pyridine derivative from the product of Protocol 1.

Materials:

  • Substituted nitropyridine from Protocol 1 (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Celite®

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend the nitropyridine starting material (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

  • Heating: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.

  • Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired aminopyridine, which is often pure enough for the next step or can be further purified by chromatography.

Synthetic Workflow Visualization

The two protocols can be combined into a powerful synthetic sequence to rapidly build molecular complexity.

Caption: A two-step workflow for rapid library synthesis.

Safety and Handling: A Trustworthy Approach

Proper handling is paramount for both safety and experimental integrity. Nitropyridine derivatives should be handled with care.[11]

Hazard ClassDescriptionSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[12]
Skin Irritation Causes skin irritation.[7][12]
Eye Irritation Causes serious eye irritation.[7][12]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand), then place it in a suitable container for chemical waste disposal.[13]

References

  • Vertex AI Search. (n.d.). Cas no 905587-08-8 (2,3,6-Trifluoro-5-nitropyridine).
  • Pipzine Chemicals. (n.d.). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions.
  • CymitQuimica. (n.d.). 2,3,6-Trifluoro-5-nitropyridine.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • PubMed Central. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025, October 10). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed. (2015). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines].
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • PubChem. (2026). 2,3,5-Trifluoro-6-nitropyridine.
  • Safety Data Sheet. (2025). 2-Fluoro-5-nitropyridine.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ECHEMI. (n.d.). 2-Fluoro-5-nitropyridine SDS, 456-24-6 Safety Data Sheets.
  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • ChemBK. (2024). 2,3,6-Trichloro-5-nitro-pyridine.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

Sources

Troubleshooting & Optimization

Side reactions of 2,3,6-Trifluoro-5-nitropyridine and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2,3,6-Trifluoro-5-nitropyridine (CAS: 905587-08-8) .[1][2][3] It addresses specific reactivity challenges, side product formation, and process optimization.[2][3]

Troubleshooting, Optimization, and Reaction Control[1][2][3]

Core Reactivity Profile

Molecule: 2,3,6-Trifluoro-5-nitropyridine Primary Application: Synthesis of kinase inhibitors, agrochemicals, and bioactive heterocycles via Nucleophilic Aromatic Substitution (


).[1][2][3]

The Reactivity Hierarchy: Understanding the electronic landscape is critical for controlling regioselectivity.[3] The pyridine ring is electron-deficient, activated by both the ring nitrogen and the nitro group.[3][4]

  • Position 6 (C6): Most Reactive. Activated by the adjacent Nitrogen (Ortho) and the adjacent Nitro group (Ortho).[3]

  • Position 2 (C2): Moderately Reactive. Activated by the adjacent Nitrogen (Ortho) and the Nitro group (Para).[3][4]

  • Position 3 (C3): Least Reactive. Meta to the Nitro group; typically inert under standard

    
     conditions unless forcing conditions are used.
    

Troubleshooting Guides (FAQ)

Issue 1: "I am observing a mixture of two isomers in my LC-MS. Which is which, and how do I prevent this?"

Diagnosis: Regioselectivity loss.[2][3] You are likely observing competition between substitution at C6 (Major, Kinetic Product) and C2 (Minor, Thermodynamic Product).[3] While C6 is electronically favored due to the inductive effect of the ortho-nitro group, steric bulk from the nucleophile or high temperatures can promote attack at C2.[3]

Corrective Actions:

  • Temperature Control: Lower the reaction temperature to -78°C to -40°C for the addition phase. The C6 position is kinetically favored; low temperatures lock in this selectivity.

  • Solvent Selection: Use non-polar or moderately polar solvents (DCM, THF) rather than highly polar aprotic solvents (DMF, DMSO) if solubility permits.[3] High polarity solvents stabilize the transition states for both isomers, eroding selectivity.[3]

  • Base Choice: Use a non-nucleophilic organic base (e.g., DIPEA, TEA) rather than inorganic carbonates if possible, to prevent solubility-driven heterogeneity issues that can cause local "hot spots" of concentration.[2][3]

Issue 2: "My product contains a significant 'M+Nucleophile' impurity (Bis-substitution)."

Diagnosis: Over-reaction (Oversubstitution). The product of the first substitution (e.g., 2,3-difluoro-5-nitro-6-aminopyridine) remains reactive.[1][2][3] If local concentrations of the nucleophile are high, it will attack the remaining activated fluorine at C2.[3]

Corrective Actions:

  • Reverse Addition: Do not add the pyridine substrate to the nucleophile.[3] Add the nucleophile dropwise to the substrate. This ensures the substrate is always in excess until the end of the addition.[3]

  • Stoichiometry: Strictly limit the nucleophile to 0.95 - 1.0 equivalents . Do not use excess "to drive the reaction to completion."

  • Quench Protocol: Quench the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC).[3] Do not let it stir "overnight" if the reaction is complete in 1 hour.

Issue 3: "I see a peak with Mass = [M-F+OH] (Hydrolysis/Phenol formation)."

Diagnosis: Moisture contamination.[2][3] The C6 and C2 fluorines are extremely labile and will react with trace water to form pyridinones (tautomers of hydroxypyridines).

Corrective Actions:

  • Reagent Quality: Ensure your solvent is anhydrous (<50 ppm water). Hygroscopic bases (like KOH or NaH) must be fresh and stored under argon.

  • Atmosphere: Conduct the reaction under a positive pressure of dry Nitrogen or Argon.

  • Workup: Avoid acidic aqueous workups if your product is acid-sensitive, as this can catalyze further hydrolysis of the remaining fluorines.[2][3]

Reaction Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic pathways and the origin of common side products.

ReactionPathways Start 2,3,6-Trifluoro- 5-nitropyridine Prod_C6 Major Product (C6 Substitution) Kinetic Control Start->Prod_C6  Low Temp (-40°C)  Non-polar solvent Prod_C2 Minor Isomer (C2 Substitution) Thermodynamic/Steric Start->Prod_C2  High Temp  Bulky Nucleophile Hydrolysis Hydrolysis Impurity (Pyridinone) Start->Hydrolysis  Trace H2O  Hydroxide Nu Nucleophile (Nu-) Bis Bis-Substituted Impurity (Over-reaction) Prod_C6->Bis  Excess Nu-  Long reaction time Prod_C2->Bis  Excess Nu-

Caption: Reaction map showing the divergence between the desired C6-substitution (Green) and competing side reactions (Red/Grey).[1]

Standardized Protocol for Mono-Substitution[1][2]

To minimize side reactions, follow this optimized protocol for amine nucleophiles.

ParameterSpecificationReason
Solvent THF or DCM (Anhydrous)Moderate polarity prevents rapid equilibration; anhydrous prevents hydrolysis.[1][2]
Concentration 0.1 M - 0.2 MDilution favors mono-substitution over bis-substitution.[1][2]
Base DIPEA (1.1 eq) or

(anhydrous)
Scavenges HF byproduct.
Temperature -78°C to 0°CLow temperature maximizes regioselectivity for C6.[1][2]
Addition Dropwise (Nu added to Substrate)Prevents local excess of nucleophile.

Step-by-Step:

  • Dissolve 2,3,6-Trifluoro-5-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C (dry ice/acetone bath).

  • Dissolve the Amine Nucleophile (1.0 eq) and DIPEA (1.1 eq) in a separate volume of anhydrous THF.

  • Add the Amine/Base solution to the Pyridine solution dropwise over 30–60 minutes. Do not rush this step.

  • Monitor by TLC/LC-MS after addition is complete.[1][2] The reaction is often complete at low temperature.

  • If starting material remains, slowly warm to 0°C .[2][3] Do not heat to room temperature unless necessary.

  • Quench: Add saturated

    
     solution immediately upon completion.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

References

  • Regioselectivity in Nitropyridines

    • Title: Nucleophilic substitution of fluoronitropyridines.[3]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the dominance of Ortho-Nitro activ

      
       reactions involving fluoride displacement.[3]
      
    • [1]

  • Safety & Handling

    • Title: Safety Data Sheet: 2,3,6-Trifluoro-5-nitropyridine.[1][2][3]

    • Source: Fisher Scientific / Thermo Fisher.[2][3][5]

    • Context: Hazard identification (Skin Irrit. 2, Eye Irrit. 2).[3][5]

    • [1]

  • Analogous Reactivity (2,6-Dichloro-3-nitropyridine)

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.[1][2][3]

    • Source: Chemistry Stack Exchange (Community Peer Review).[3]

    • Context: Discusses the interplay between electronic activation and steric hindrance in nitropyridine scaffolds.

Sources

Technical Support Center: Synthesis of 2,3,6-Trifluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,6-Trifluoro-5-nitropyridine. This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges encountered during the multi-step synthesis of this valuable polyfunctionalized pyridine intermediate, providing not just solutions but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3,6-Trifluoro-5-nitropyridine?

A1: The most established and practical route involves a two-step process starting from a polychlorinated pyridine. First, a suitable precursor like 2,3,5,6-Tetrachloropyridine is selectively dechlorinated and then nitrated to produce 2,3,6-Trichloro-5-nitropyridine. This intermediate then undergoes a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, yielding the final product. The presence of the electron-withdrawing nitro group is critical as it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) by the fluoride ions.[1]

Q2: Why is 2,3,5,6-Tetrachloropyridine often used as a starting material?

A2: 2,3,5,6-Tetrachloropyridine is a readily available and common intermediate used in the production of various agrochemicals.[2][3] Its high degree of chlorination makes it a stable precursor that can be selectively manipulated. For this synthesis, it is typically reduced to 2,3,5-trichloropyridine before nitration or directly nitrated and then selectively reduced.

Q3: What are the primary safety concerns with this synthesis?

A3: The synthesis involves several hazardous materials and conditions.

  • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and powerful oxidizing agents. All nitration procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles with a face shield.[4]

  • Chlorinated Pyridines: Polychlorinated pyridines can be toxic and irritating.[2][5] Avoid inhalation of dust and skin contact.

  • Nitropyridines: Nitropyridines are potentially toxic and can be irritating to the skin, eyes, and respiratory system.[6][7] Handle with care in well-ventilated areas.

  • Fluorinating Agents: Anhydrous fluoride salts (e.g., KF, CsF) are hygroscopic and must be handled in a moisture-free environment. A thorough risk assessment is mandatory before beginning any experimental work.[8]

Synthesis Workflow Overview

The overall process can be visualized as a two-stage conversion.

cluster_0 Stage 1: Nitration cluster_1 Stage 2: Halogen Exchange (Halex) A 2,3,6-Trichloropyridine B 2,3,6-Trichloro-5-nitropyridine A->B HNO₃ / H₂SO₄ C 2,3,6-Trifluoro-5-nitropyridine B->C Spray-dried KF High-boiling solvent (e.g., Sulfolane)

Caption: Two-stage synthesis of 2,3,6-Trifluoro-5-nitropyridine.

Troubleshooting Guide: Stage 1 - Nitration of 2,3,6-Trichloropyridine

This stage involves the electrophilic nitration of the pyridine ring. The ring is deactivated due to the inductive effect of the chlorine atoms, requiring harsh reaction conditions.

Q4: My nitration reaction shows low conversion of the starting material, 2,3,6-Trichloropyridine. What are the likely causes?

A4: Low conversion is typically due to insufficient reaction temperature or inadequate nitrating strength.

  • Causality: The pyridine ring is electron-deficient due to the three chlorine substituents, making it resistant to electrophilic attack. The reaction requires significant thermal energy to overcome the activation barrier.

  • Solutions:

    • Verify Temperature: Ensure the internal reaction temperature reaches and is maintained at the target (typically around 100°C).[4] Use an internal thermocouple for accurate measurement.

    • Acid Strength: Use high-purity, concentrated acids. Fuming nitric acid is often required.[4] Water content in the sulfuric acid will reduce the activity of the nitronium ion (NO₂⁺) electrophile.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC) to determine the point of maximum conversion.

Q5: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity?

A5: While the 5-position is electronically favored for nitration in 2,3,6-trichloropyridine, minor isomers can form under certain conditions.

  • Causality: The directing effects of the chlorine atoms and the pyridine nitrogen determine the position of nitration. The 5-position is the most favorable as it is meta to the nitrogen and avoids steric hindrance from the flanking chlorine atoms. However, forcing conditions can sometimes lead to less-favored isomers.

  • Solutions:

    • Temperature Control: Avoid excessive temperatures beyond the recommended protocol, as this can decrease selectivity.

    • Acid Ratio: The ratio of nitric to sulfuric acid is crucial for generating the nitronium ion. Ensure the correct stoichiometry is used as per established protocols.[4]

Q6: The workup procedure involving pouring the reaction mixture onto ice results in a very fine precipitate that is difficult to filter. How can I improve the isolation?

A6: This is a common issue when quenching strong acid mixtures.

  • Causality: Rapid precipitation from a highly soluble state in acid to an insoluble state in a neutral aqueous environment can lead to the formation of very small, poorly-formed crystals or an amorphous solid.

  • Solutions:

    • Controlled Quench: Instead of pouring the entire mixture at once, add it slowly to the ice with vigorous stirring. This allows for more controlled precipitation.

    • Solvent Extraction: After neutralization, consider extracting the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). This can be more efficient than filtering a fine solid. The solvent can then be removed under reduced pressure.

    • Filter Aid: If filtration is necessary, use a filter aid like Celite® to prevent the filter paper from clogging.

ParameterRecommended Condition
Starting Material 2,3,6-Trichloropyridine
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Reagent Ratio Approx. 1.25 mL HNO₃ and 1 mL H₂SO₄ per gram of starting material[4]
Temperature 100°C
Time 12 hours[4]
Workup Pour onto ice, filter, wash with water, dry in vacuo[4]
Table 1: Typical Reaction Conditions for Nitration.

Troubleshooting Guide: Stage 2 - Halogen Exchange (Halex) Reaction

This SNAr reaction is highly sensitive to reaction conditions, particularly the reactivity of the fluoride source and the absence of water.

Q7: The fluorination reaction is incomplete, yielding a mixture of mono-, di-, and tri-fluorinated products. How can I drive the reaction to completion?

A7: Incomplete fluorination is the most common problem in Halex reactions. It points to issues with either the fluoride source, reaction temperature, or moisture.

  • Causality: The replacement of each chlorine atom becomes progressively more difficult as the electron-withdrawing power of the remaining halogens decreases. The reaction is an equilibrium process, and high temperatures are needed to push it towards the more stable C-F bond.[9] Water will hydrate the fluoride anion, drastically reducing its nucleophilicity.

  • Solutions:

    • Anhydrous Conditions: This is the most critical factor. Use a high-boiling aprotic polar solvent like Sulfolane or DMF that has been rigorously dried. The fluorinating agent, typically spray-dried potassium fluoride (KF), must be anhydrous. Consider drying it in a vacuum oven before use.

    • Fluoride Source & Stoichiometry: Use a significant excess of the fluoride salt (at least 3-4 equivalents per chlorine atom). For stubborn reactions, cesium fluoride (CsF) is more reactive than KF due to its greater dissociation in organic solvents, but it is also more expensive.

    • Temperature and Time: These reactions often require high temperatures (180-220°C). Ensure your equipment can safely reach and maintain these temperatures. Increase the reaction time and monitor by GC-MS.

Q8: My reaction mixture is turning black, and I'm getting low yields of the desired product along with tar-like byproducts. What's causing this decomposition?

A8: Darkening of the reaction mixture at high temperatures suggests thermal decomposition.

  • Causality: The combination of a highly activated nitro-aromatic system and very high temperatures can lead to side reactions and polymerization, especially if impurities are present.

  • Solutions:

    • Purity of Starting Material: Ensure the 2,3,6-Trichloro-5-nitropyridine is pure. Residual acids from the nitration step can catalyze decomposition. A simple wash with a sodium bicarbonate solution and recrystallization might be necessary.

    • Temperature Control: While high temperature is necessary, overshooting the optimal range can accelerate decomposition. Use a well-calibrated temperature controller.

    • Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to improve the solubility and reactivity of the fluoride salt, potentially allowing for a lower reaction temperature.

Q9: How do I effectively purify the final product, 2,3,6-Trifluoro-5-nitropyridine?

A9: Purification can be challenging due to the product's volatility and the presence of high-boiling solvents.

  • Solutions:

    • Steam Distillation: If the product is sufficiently volatile and stable to steam, this can be an effective method to separate it from the inorganic salts and high-boiling solvent.

    • Solvent Extraction & Chromatography: After cooling, dilute the reaction mixture with a suitable solvent (e.g., toluene) and filter to remove the excess KF and KCl byproduct. Wash the organic phase with water to remove the reaction solvent (e.g., Sulfolane). The crude product can then be purified by flash column chromatography on silica gel.

    • Vacuum Distillation: For larger scales, vacuum distillation can be an effective purification method.[10]

start Low Yield or Incomplete Fluorination Reaction check_moisture Are conditions strictly anhydrous? (Solvent, KF, Atmosphere) start->check_moisture dry_reagents Solution: Rigorously dry solvent. Use freshly dried spray-dried KF. Run under N₂ or Ar. check_moisture->dry_reagents No check_temp Is the reaction temperature high enough (180-220°C)? check_moisture->check_temp Yes dry_reagents->check_temp increase_temp Solution: Increase temperature. Verify internal temperature with a calibrated probe. check_temp->increase_temp No check_reagents Is KF stoichiometry sufficient? Is the starting material pure? check_temp->check_reagents Yes increase_temp->check_reagents increase_kf Solution: Increase KF excess (e.g., >3 eq). Consider using CsF. Purify intermediate. check_reagents->increase_kf No success Problem Solved check_reagents->success Yes increase_kf->success

Caption: Troubleshooting workflow for the Halex fluorination stage.

Experimental Protocols

Protocol 1: Synthesis of 2,3,6-Trichloro-5-nitropyridine

  • Precaution: Conduct this procedure in a certified chemical fume hood. Wear appropriate PPE.

  • To a three-necked flask equipped with a mechanical stirrer, condenser, and thermocouple, add concentrated sulfuric acid (16 mL).

  • While stirring, carefully add 2,5,6-trichloropyridine (3.6 g, 0.02 mol).[4]

  • Slowly add fuming nitric acid (20 mL). An exotherm may be observed.

  • Heat the reaction mixture to 100°C in an oil bath and maintain for 12 hours.

  • Cool the mixture to room temperature, then pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • A yellowish precipitate will form. Collect the crude product by suction filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the product at 30°C in a vacuum oven over a desiccant (e.g., KOH or P₂O₅) to yield the crude product. Further purification can be achieved by sublimation or recrystallization.

Protocol 2: Synthesis of 2,3,6-Trifluoro-5-nitropyridine (Halex Reaction)

  • Precaution: This reaction is run at high temperatures under anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen).

  • To a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add anhydrous spray-dried potassium fluoride (a 3-5 fold molar excess over the number of chlorine atoms to be replaced).

  • Add anhydrous sulfolane as the solvent.

  • Add the 2,3,6-Trichloro-5-nitropyridine intermediate from Protocol 1.

  • Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Heat the stirred suspension to 180-220°C.

  • Monitor the reaction progress by taking aliquots, quenching them, extracting into an organic solvent, and analyzing by GC-MS. The reaction may take 12-48 hours.

  • Once complete, cool the reaction mixture to below 100°C.

  • Carefully dilute the mixture with toluene and filter the hot solution to remove inorganic salts.

  • Wash the filtrate with water multiple times to remove the sulfolane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by vacuum distillation or column chromatography.

References

  • PrepChem. (n.d.). Synthesis of 2,5,6-trichloro-3-nitropyridine. Available at: [Link]

  • ChemBK. (2024). 2,3,6-Trichloro-5-nitro-pyridine. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubChem. (n.d.). 2,3,6-Trichloro-5-nitropyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]

  • Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Technical Support Center: Synthesis of Bioactive Molecules Using Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bioactive molecules utilizing nitropyridine scaffolds. As a cornerstone in medicinal chemistry, nitropyridines offer a versatile platform for the development of novel therapeutics.[1][2][3][4] Their unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group, render the pyridine ring susceptible to a variety of chemical transformations crucial for building complex molecular architectures.[1]

However, harnessing the reactivity of nitropyridines is not without its challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common hurdles encountered during the synthesis of nitropyridine-containing bioactive molecules. Here, we will delve into the causality behind experimental choices and offer robust, self-validating protocols to ensure the success of your synthetic campaigns.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of bioactive molecules using nitropyridines, offering potential causes and actionable solutions.

Issue 1: Low Yields or Failure of Direct Nitration of the Pyridine Ring

Question: I am attempting to synthesize a nitropyridine building block via direct nitration of the parent pyridine, but I am consistently observing very low yields or no product formation. What is causing this, and how can I improve the outcome?

Answer:

Direct nitration of pyridine using standard conditions (e.g., a mixture of nitric and sulfuric acid) is notoriously inefficient.[5] This is due to two primary factors:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene.[6]

  • Pyridinium Ion Formation: In the strongly acidic media required for nitration, the basic nitrogen atom of pyridine is readily protonated to form the pyridinium ion. This further deactivates the ring towards electrophilic attack, making nitration exceedingly difficult.[5]

Troubleshooting Protocol:

Potential Cause Proposed Solution Scientific Rationale
Ring Deactivation by Protonation Utilize alternative nitrating agents under less acidic or non-acidic conditions. A highly effective method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent like sulfur dioxide.[5][7][8]This method avoids strong acids, preventing the formation of the highly deactivated pyridinium ion. The reaction proceeds through an N-nitropyridinium intermediate, followed by a[7][9] sigmatropic rearrangement to yield 3-nitropyridine.[5][7]
Low Reactivity of the Pyridine Core If your pyridine substrate has electron-donating groups, direct nitration might be more feasible. However, for unsubstituted or electron-deficient pyridines, the N₂O₅ method is generally superior.Electron-donating groups can partially offset the electron-withdrawing nature of the ring nitrogen, making the ring more susceptible to electrophilic attack.
Incorrect Work-up Procedure For the N₂O₅ method, the reaction of the intermediate N-nitropyridinium salt with an aqueous solution of sodium bisulfite (NaHSO₃) is crucial for the formation of the final product.[8]This step facilitates the formation of unstable dihydropyridine intermediates that rearrange to the desired β-nitropyridine.[8]

Experimental Protocol: Nitration of Pyridine using Dinitrogen Pentoxide

  • Preparation of N-nitropyridinium salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve pyridine in a suitable organic solvent (e.g., CH₂Cl₂). Cool the solution to the desired temperature (e.g., 0 °C).

  • Addition of N₂O₅: Slowly add a solution of dinitrogen pentoxide in the same solvent to the pyridine solution while maintaining the temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Formation of 3-Nitropyridine: Carefully quench the reaction by adding an aqueous solution of sodium bisulfite. Allow the mixture to warm to room temperature and stir until the rearrangement is complete.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Uncontrolled or Incomplete Reduction of the Nitro Group

Question: I am trying to reduce the nitro group of my nitropyridine intermediate to an amine, but I am either getting a mixture of products or recovering the starting material. How can I achieve a clean and complete reduction?

Answer:

The reduction of a nitro group on a pyridine ring can indeed be challenging.[7] The choice of reducing agent and reaction conditions is critical to avoid side reactions or incomplete conversion. Catalytic hydrogenation, a common method for nitro reduction, can sometimes be problematic with nitropyridines, leading to over-reduction of the pyridine ring or catalyst poisoning.[7]

Troubleshooting Workflow:

start Problem: Incomplete or Uncontrolled Nitro Reduction catalytic_hydrogenation Attempted Catalytic Hydrogenation (e.g., Pd/C, H₂)? start->catalytic_hydrogenation metal_acid Consider Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl) catalytic_hydrogenation->metal_acid No over_reduction Observed Over-reduction of Pyridine Ring? catalytic_hydrogenation->over_reduction Yes catalyst_poisoning Suspect Catalyst Poisoning? catalytic_hydrogenation->catalyst_poisoning Yes alternative_reagents Explore Alternative Reducing Agents (e.g., Na₂S₂O₄, Transfer Hydrogenation) metal_acid->alternative_reagents If issues persist solution Achieve Selective Nitro Reduction metal_acid->solution Successful over_reduction->metal_acid catalyst_poisoning->metal_acid alternative_reagents->solution Successful

Caption: Troubleshooting workflow for nitro group reduction.

Recommended Protocols for Nitro Group Reduction:

Reducing System Advantages Considerations
Iron in Acidic Media (e.g., Fe/HCl, Fe/NH₄Cl) Often provides reproducible results, especially on a larger scale.[7] Generally avoids over-reduction of the pyridine ring.The reaction can be heterogeneous and may require vigorous stirring. Work-up involves filtering off iron salts.
Stannous Chloride (SnCl₂·2H₂O) in HCl or Ethanol A classic and reliable method for nitro group reduction.The tin salts produced can sometimes complicate purification.
Sodium Dithionite (Na₂S₂O₄) A milder reducing agent that can be useful for substrates with sensitive functional groups.Typically requires a biphasic solvent system (e.g., ethyl acetate/water) and a phase-transfer catalyst.
Transfer Hydrogenation (e.g., Ammonium Formate, Cyclohexene with Pd/C) Can be a good alternative to using gaseous hydrogen. The reaction conditions are often milder.The choice of hydrogen donor and catalyst is crucial for success.

Experimental Protocol: Reduction of a Nitropyridine using Iron and Ammonium Chloride

  • Setup: In a round-bottom flask, combine the nitropyridine, iron powder (excess, e.g., 5-10 equivalents), and ammonium chloride (catalytic to stoichiometric amounts) in a mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aminopyridine can be purified by crystallization or column chromatography.

Issue 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution on a di-substituted nitropyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity of the reaction?

Answer:

The regioselectivity of SNAr reactions on nitropyridines is governed by the electronic effects of the substituents on the ring. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack.[10] The incoming nucleophile will preferentially attack the most electron-deficient carbon atom bearing a suitable leaving group.

Factors Influencing Regioselectivity:

  • Position of the Nitro Group: The activating effect is strongest at the positions ortho and para to the nitro group.

  • Nature of the Leaving Group: A good leaving group (e.g., halide) is required at the activated position.

  • Other Substituents: The presence of other electron-withdrawing or -donating groups on the ring will also influence the electron density at different positions.

Troubleshooting Strategy:

  • Analyze the Substrate: Carefully examine the structure of your nitropyridine. Identify the positions activated by the nitro group and any other substituents.

  • Predict the Major Product: Based on the electronic effects, predict which position is most likely to be attacked by the nucleophile.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

    • Nucleophile: The nature of the nucleophile (hard vs. soft, steric bulk) can also play a role in regioselectivity.

cluster_0 2-Chloro-3-nitropyridine cluster_1 4-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine C6_attack Attack at C6 (ortho to NO₂) 2-Chloro-3-nitropyridine->C6_attack 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine C2_attack Attack at C2 (para to NO₂) 4-Chloro-3-nitropyridine->C2_attack Nu Nucleophile (Nu⁻) Nu->2-Chloro-3-nitropyridine Nu->4-Chloro-3-nitropyridine C4_attack Attack at C4 (ortho to NO₂)

Caption: Regioselectivity in SNAr of chloronitropyridines.

Example: In 2-chloro-3-nitropyridine, the C6 position is activated by the nitro group (ortho), but the C2 position is not directly activated. Therefore, nucleophilic attack is more likely to occur at a different activated position if one is available. In 4-chloro-3-nitropyridine, both the C2 (ortho) and C4 (para) positions are activated by the nitro group. The substitution will occur at the position with the leaving group, in this case, C4.

Frequently Asked Questions (FAQs)

Q1: Why are nitropyridines considered "privileged scaffolds" in drug discovery?

A1: Pyridine and its derivatives are prevalent in many FDA-approved drugs.[2] Nitropyridines are particularly valuable as synthetic intermediates for several reasons:

  • Versatile Precursors: They are readily available starting materials for a wide range of more complex bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2][3][4]

  • Activated for Nucleophilic Substitution: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[1][10]

  • Modulation of Physicochemical Properties: The nitro group can be retained in the final molecule to modulate properties such as polarity and hydrogen bonding capacity, or it can be transformed into other functional groups like amines, providing a handle for further diversification.

Q2: Are there any safety concerns I should be aware of when working with nitropyridines?

A2: Yes, nitropyridines, like many nitroaromatic compounds, should be handled with care. They can be potentially hazardous if ingested, inhaled, or in contact with skin.[9] Some may cause skin and eye irritation.[9] It is essential to consult the Safety Data Sheet (SDS) for the specific nitropyridine you are using and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Can the nitro group be used as a leaving group in cross-coupling reactions?

A3: While less common than using halides, the direct transformation of a nitro group in cross-coupling reactions (denitrative coupling) is an emerging and attractive strategy.[11] This approach avoids the need for pre-functionalization to a halide. However, it can be challenging due to the inherent reactivity of the C-NO₂ bond.[11] Specialized catalyst systems, such as palladium with specific phosphine ligands (e.g., BrettPhos), have been developed to facilitate these transformations, for example, in Suzuki-Miyaura couplings.[11]

Q4: What are the main challenges in the late-stage functionalization of complex molecules with nitropyridine moieties?

A4: Late-stage functionalization is a powerful strategy in drug discovery, but it presents several challenges when dealing with nitropyridines:

  • Functional Group Tolerance: Many methods for introducing or modifying nitropyridine rings use harsh conditions that may not be compatible with the sensitive functional groups present in complex molecules.[12]

  • Chemoselectivity: The presence of multiple reactive sites in a complex molecule can lead to a lack of chemoselectivity, resulting in undesired side reactions.

  • Solubility and Stability: Bioactive candidates often have poor solubility or stability, which can complicate their synthesis and purification.[13][14] The introduction of a nitropyridine moiety must be carefully considered in the context of the overall properties of the molecule.

Q5: How does the position of the nitro group on the pyridine ring affect its reactivity?

A5: The position of the nitro group significantly influences the reactivity of the pyridine ring:

  • 2- or 4-Nitropyridine: The nitro group is in conjugation with the ring nitrogen, leading to strong activation of the positions ortho and para to the nitro group for nucleophilic attack. These isomers are generally more reactive in SNAr reactions.

  • 3-Nitropyridine: The nitro group is not in direct conjugation with the ring nitrogen. While it still deactivates the ring towards electrophilic substitution, its activating effect on nucleophilic substitution is less pronounced compared to the 2- and 4-isomers. However, it still directs nucleophilic attack to the 2- and 4-positions.

References

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). Retrieved February 3, 2026, from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Free Full-Text | Nitropyridines in the Synthesis of Bioactive Molecules | Notes - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (n.d.). Retrieved February 3, 2026, from [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (n.d.). Retrieved February 3, 2026, from [Link]

  • Cross-Coupling Reactions of Organometallic Derivatives of Nitronyl Nitroxides with Aryl Halides Catalyzed by Palladium Complexes (A Review) | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (n.d.). Retrieved February 3, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: 2,3,6-Trifluoro-5-nitropyridine Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for the handling and disposal of 2,3,6-Trifluoro-5-nitropyridine (CAS: 6636-23-3).[1]

Status: Operational | Tier: Level 3 (Senior Specialist) Ticket Subject: Safe Disposal & Handling Protocols

Emergency & Immediate Action (Read First)

Before proceeding with routine disposal, assess the current state of the material.[1]

Condition Immediate Action
Spill (>10 mL) Evacuate area. Do not attempt cleanup without HF-rated PPE.[1] Contact EHS immediately.
Skin Contact Wash with copious water for 15 min.[1][2][3] Alert: Potential for delayed HF-like burns due to hydrolysis.[1] Seek medical attention.
Container Pressurizing Do not open. Place behind blast shield in fume hood. Vent remotely if possible. (See Troubleshooting Q&A).
Fire Use CO₂, dry chemical, or foam.[1][4][5] Warning: Combustion releases HF, NOx, and HCN.[1]

Core Directive: The Disposal Protocol

Standard Operating Procedure (SOP-TNP-05)

The safe disposal of 2,3,6-Trifluoro-5-nitropyridine relies on preventing uncontrolled Nucleophilic Aromatic Substitution (SNAr), which releases heat and Hydrogen Fluoride (HF).[1]

Step 1: Characterize the Waste Stream

Is the material pure, in solution, or a reaction mixture?

  • Pure/Stock: Do not chemically treat.[1] Move to Step 3.

  • In Solution (Organic): Ensure solvent compatibility. Move to Step 3.

  • Reaction Mixture (Quenching Required): Proceed to Step 2.

Step 2: Controlled Quenching (Only for Reaction Mixtures)

Context: If the reagent is unreacted in a mixture containing nucleophiles (amines, alkoxides), it may continue to react exothermically in the waste drum.[1]

  • Dilution: Dilute the mixture at least 1:10 with a non-nucleophilic solvent (e.g., Dichloromethane or Toluene).

  • Cooling: Place vessel in an ice bath (

    
    ).
    
  • Mild Quench: Slowly add dilute acid (1M HCl) rather than base.

    • Scientific Logic:[6][7][8] Adding base (NaOH) promotes rapid hydrolysis and HF generation.[1] Adding acid protonates potential nucleophiles (amines) in the mixture, halting the SNAr reaction [1].[1]

  • Phase Separation: Separate the organic layer.[1] The aqueous layer may contain fluoride ions; treat as Aqueous Toxic/Fluoride Waste .[1]

Step 3: Segregation & Packaging
  • Primary Stream: Halogenated Organic Waste .[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers due to potential HF corrosion.

  • Labeling: Must explicitly state:

    • "Contains Fluorinated Aromatics"[1]

    • "Potential HF Generator"

    • "Toxic"[1][6]

Step 4: Visualization of Logic Flow

The following diagram illustrates the critical decision pathways for disposing of this specific compound.

DisposalLogic Start Waste Material: 2,3,6-Trifluoro-5-nitropyridine StateCheck State of Material? Start->StateCheck Pure Pure / Stock Chemical StateCheck->Pure Unreacted Mixture Reaction Mixture StateCheck->Mixture Post-Reaction Organic Organic Layer: Halogenated Waste Pure->Organic Quench Quench Protocol: 1. Dilute (DCM/Toluene) 2. Acidify (1M HCl) 3. Separate Layers Mixture->Quench Stop SNAr Aqueous Aqueous Layer: Fluoride Waste (pH adjust) Quench->Aqueous Water Soluble Byproducts Quench->Organic TNP Residue Disposal FINAL DISPOSAL: High-Temp Incineration (Off-site) Aqueous->Disposal Organic->Disposal

Caption: Decision matrix for segregating pure vs. reacted trifluoronitropyridine waste streams.

Technical Support: Troubleshooting & FAQs

Q1: Why is the waste container getting warm?

Diagnosis: Uncontrolled Nucleophilic Aromatic Substitution (SNAr).[1] Mechanism: The 2,3,6-Trifluoro-5-nitropyridine scaffold is highly electrophilic.[1] The nitro group at C5 and the ring nitrogen activate the fluorines at C2 and C6.[1] If you mixed this waste with water, alcohols, or amines without temperature control, the displacement of fluorine releases significant energy [2].[1] Solution:

  • Vent immediately: Ensure the cap is loose to prevent pressure buildup.[1]

  • Cool: Move the container to a cooling bath.

  • Do NOT add base: Adding NaOH or bicarbonate will accelerate the reaction and heat generation.[1]

Q2: Can I use a glass waste bottle?

Answer: Yes, but with a caveat. Reasoning: While the organic compound itself is compatible with glass, any hydrolysis generates Hydrogen Fluoride (HF).[1] HF etches glass, potentially weakening the bottle over time.[1] Recommendation: Use HDPE (Plastic) containers for long-term storage of this waste stream.[1] If using glass for temporary holding, ensure it is not stored for >30 days and inspect for etching [3].[1]

Q3: Is this material shock-sensitive?

Answer: Generally, no, but context matters. Details: While 2,3,6-Trifluoro-5-nitropyridine is not classified as a primary explosive, polynitro and polyhalo aromatics can become shock-sensitive if they react with specific nucleophiles like azides (forming azidopyridines) or if they dry out in the presence of strong oxidizers.[1] Protocol: If you have used Sodium Azide (


) in your process, treat the waste as Explosive .[1] Do not scrape dried residue.[1] Keep wet with solvent and contact EHS.[1]
Q4: How do I clean the rotovap after concentrating this material?

Issue: Residual fluorinated pyridine in the bump trap or seals. Protocol:

  • Rinse 1: Rinse with Acetone or Ethyl Acetate (collect as Halogenated Waste).[1]

  • Rinse 2: Rinse with 5% aqueous acetic acid. (Avoids basic hydrolysis).[1]

  • Final: Rinse with water and isopropanol.

  • PPE: Wear double nitrile gloves; the compound permeates standard latex rapidly.[1]

Scientific Grounding: Reactivity & Hazards[1]

The following diagram details the chemical pathways that make improper disposal dangerous. Understanding the SNAr Mechanism is key to safety.[1]

Reactivity TNP 2,3,6-Trifluoro- 5-nitropyridine Reaction SNAr Reaction (Exothermic) TNP->Reaction Activated by -NO2 Water Water / Moisture (Hydrolysis) Water->Reaction Base Strong Base (NaOH / Amines) Base->Reaction Rapid Kinetics HF Hydrogen Fluoride (Toxic/Corrosive) Reaction->HF Leaving Group Phenol Hydroxylated Pyridine (Stable Waste) Reaction->Phenol

Caption: Mechanism of HF generation via Nucleophilic Aromatic Substitution (SNAr).[1]

Key Data Summary
PropertyValueImplication for Disposal
Physical State Liquid/Low-melting SolidCan solidify in drains; Never sink dispose .[1]
Flash Point

(Est.)[1]
Classify as Combustible , not Flammable (unless in solvent).[1]
Hydrolysis Slow with water, Fast with BaseGenerates HF.[1] Keep waste pH neutral or slightly acidic.
Incompatibility Strong Bases, OxidizersSegregate from Caustic Waste streams.[1]

References

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1] Retrieved from [Link]

  • University of Oxford. Fluoride Recovery and Destruction of PFAS/Fluorinated Aromatics.[1][8][9] Nature (2025).[1][8][9] Retrieved from [Link][1]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,3,6-Trifluoro-5-nitropyridine vs. Pentafluoropyridine

[1]

Executive Summary

For researchers designing fluorinated heterocycles, the choice between 2,3,6-Trifluoro-5-nitropyridine (TFNP) and Pentafluoropyridine (PFP) is dictated by the desired substitution pattern and reactivity threshold.[1]

  • Reactivity: TFNP is significantly more reactive than PFP .[1] The 5-nitro group acts as a powerful electron-withdrawing group (EWG), lowering the energy barrier for nucleophilic attack more effectively than the fluorine atoms in PFP.

  • Regioselectivity:

    • PFP: Exclusively favors the C-4 position (para to nitrogen).[1]

    • TFNP: Predominantly favors the C-6 position (ortho to both nitrogen and nitro), enabling unique access to 2-amino-3-nitro-5,6-difluoropyridine scaffolds (after renumbering).[1]

Electronic Structure & Theoretical Basis[1]

The difference in reactivity is rooted in the stabilization of the Meisenheimer complex intermediate.[1]

Pentafluoropyridine (PFP)[2]
  • Activation: The pyridine nitrogen is the primary activator.[1]

  • Mechanism: Nucleophilic attack occurs at C-4 .[1][2]

  • Reasoning: The negative charge in the intermediate is best stabilized when delocalized onto the electronegative ring nitrogen.[1] Only attack at C-2 or C-4 allows this resonance contribution.[1] C-4 is sterically less hindered and electronically favored over C-2 in perfluoro-systems due to the maximization of para-quinoid resonance contributions.

2,3,6-Trifluoro-5-nitropyridine (TFNP)[1][3]
  • Activation: Activated by both the pyridine nitrogen and the 5-nitro group.[1]

  • Mechanism: Nucleophilic attack occurs at C-6 (relative to original numbering).[1]

  • Reasoning:

    • C-6 Position: It is ortho to the ring nitrogen and ortho to the nitro group.[1] Attack here places the negative charge on the nitro group (via resonance) and the ring nitrogen. This "double activation" creates a highly electrophilic site.

    • C-2 Position: It is ortho to the ring nitrogen but para to the nitro group.[1] While also activated, the inductive effect of the adjacent nitro group at C-6 makes it the kinetic product.[1]

Comparison Table: Electronic Properties
FeaturePentafluoropyridine (PFP)2,3,6-Trifluoro-5-nitropyridine (TFNP)
Primary Activator Ring Nitrogen5-Nitro Group + Ring Nitrogen
Primary Electrophilic Site C-4 (Para to N)C-6 (Ortho to N, Ortho to NO

)
Reactivity Threshold Moderate (Requires mild heat/base)High (Proceeds at 0°C to RT)
Leaving Group Fluoride (F

)
Fluoride (F

)

Regioselectivity & Mechanism Visualization[1]

The following diagram illustrates the divergent reaction pathways. Note how the presence of the nitro group shifts the regioselectivity from the "classic" C-4 position to the C-6 position.

ReactivityMapPFPPentafluoropyridine(PFP)TS_PFPTransition State (PFP)Stabilized by Ring NPFP->TS_PFPNucleophile (Nu) attacks C-4TFNP2,3,6-Trifluoro-5-nitropyridine(TFNP)TS_TFNPTransition State (TFNP)Stabilized by NO2 & Ring NTFNP->TS_TFNPNu attacks C-6(Ortho to NO2)Prod_PFP4-Substituted-2,3,5,6-tetrafluoropyridineTS_PFP->Prod_PFP- F-Prod_TFNP2-Substituted-3-nitro-5,6-difluoropyridine*TS_TFNP->Prod_TFNP- F-Note*Note: IUPAC renumbering occursafter substitution at C-6.Prod_TFNP->Note

Caption: Divergent S_NAr pathways. PFP follows a C-4 trajectory driven by the ring nitrogen.[1] TFNP follows a C-6 trajectory driven by the ortho-nitro effect.[1]

Experimental Protocols

These protocols demonstrate the difference in reaction conditions required for efficient substitution. TFNP reactions must be controlled (low temperature) to prevent over-substitution or degradation, whereas PFP is more robust.

Protocol A: Regioselective Amination of TFNP

Objective: Synthesis of 2-amino-3-nitro-5,6-difluoropyridine derivatives. Source: Adapted from AmazonAWS / Patent Literature [1].

  • Preparation: In a round-bottom flask, dissolve 2,3,6-trifluoro-5-nitropyridine (1.0 equiv) in ethanol or isopropanol.

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: The high reactivity of the nitro-activated ring requires low temperature to ensure regioselectivity.[1]

  • Addition: Add Triethylamine (DIPEA or Et

    
    N, 2.5 equiv) followed by the amine nucleophile (1.1 equiv) dropwise.
    
  • Reaction: Stir at 0 °C for 1 hour. Monitor by TLC or LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Yield: Typically 70–85%.[1]

  • Outcome: The nucleophile selectively displaces the fluorine at C-6 (which becomes C-2 in the product due to IUPAC priority rules: Amine > Nitro).[1]

Protocol B: C-4 Substitution of Pentafluoropyridine

Objective: Synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines. Source: Adapted from NIH / RSC Advances [2, 3].[1]

  • Preparation: Dissolve pentafluoropyridine (1.0 equiv) in MeCN or DMF.

  • Base: Add K

    
    CO
    
    
    (2.0 equiv) or DIPEA.
  • Nucleophile: Add the nucleophile (e.g., thiol, amine, phenol) (1.0–1.2 equiv).

  • Reaction:

    • Thiols/Amines: Stir at Room Temperature for 2–4 hours.

    • Oxygen Nucleophiles: May require heating to 60–80 °C .[1]

  • Workup: Pour into water, extract with DCM/EtOAc.

  • Yield: Typically >90%.

  • Outcome: Exclusive substitution at C-4 .

Performance Comparison Data

The following table summarizes experimental outcomes for common nucleophiles.

Parameter2,3,6-Trifluoro-5-nitropyridine (TFNP)Pentafluoropyridine (PFP)
Reaction Temp 0 °C to RTRT to 80 °C
Reaction Time Fast (< 1 hour)Moderate (2–12 hours)
Regioselectivity >95% C-6 (Ortho to NO

)
>98% C-4 (Para to N)
By-products Risk of di-substitution if Temp > RTMinimal; highly selective
Stability Moisture sensitive; store coldStable at RT
Primary Application Synthesis of fused bicycles (e.g., imidazopyridines)Perfluorinated tags, polymer synthesis
Key Causality Insight

The nitro group in TFNP is the dominant director.[1] In S_NAr, the transition state energy is lowered significantly when the negative charge can be delocalized onto a nitro group ortho or para to the site of attack. In TFNP, the C-6 position benefits from being ortho to both the Nitro and the Nitrogen, creating a "super-electrophilic" center that reacts orders of magnitude faster than the C-4 center of PFP.

References

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (Supporting Info). Amazon S3 / Patent Data. [Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine. NIH / PubMed Central. [Link][1]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine. Royal Society of Chemistry (New J. Chem). [Link][1]

Strategic Selection of Poly-functionalized Pyridines: Alternatives to 2,3,6-Trifluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic technical analysis of alternatives to 2,3,6-Trifluoro-5-nitropyridine , designed for medicinal chemists and process development scientists.

Executive Summary & Rationale

2,3,6-Trifluoro-5-nitropyridine (TFN) is a high-value electrophilic scaffold used primarily for constructing fused heterocyclic systems (e.g., azaindoles, pyrrolopyridines) and kinase inhibitors. Its utility stems from the "Fluorine Effect" —where the high electronegativity of three fluorine atoms, combined with the electron-withdrawing nitro group, creates a highly activated substrate for Nucleophilic Aromatic Substitution (


).[1]

However, reliance on TFN presents challenges:

  • Cost & Availability: Fluoro-nitro-pyridines are often custom-manufactured, leading to supply chain volatility.

  • Energetic Profile: Polynitro/polyfluoro compounds can exhibit thermal instability.

  • Hyper-Reactivity: The extreme electrophilicity can lead to "over-reaction" (bis-substitution) or poor regioselectivity.

This guide evaluates three distinct classes of alternatives: Chlorinated Analogs (Cost/Stability), Simplified Fluoro-Scaffolds (Regiocontrol), and Perfluorinated Precursors (Divergent Synthesis).

Mechanistic Framework: The Regioselectivity Map

To select an alternative, one must first understand the reactivity landscape of the parent molecule. In


 of poly-functionalized pyridines, the site of attack is dictated by the Principle of Activation .
  • C6 Position (Primary Site): Activated by ortho-Nitrogen and ortho-Nitro group. Most reactive.

  • C2 Position (Secondary Site): Activated by ortho-Nitrogen and para-Nitro group.

  • C3 Position: Deactivated relative to C2/C6; usually stable.

Visualization: Reactivity Hotspots

The following diagram illustrates the electrophilic activation hierarchy, guiding the selection of alternatives based on the desired substitution site.

ReactivityMap Target 2,3,6-Trifluoro-5-nitropyridine (Parent Scaffold) C6 C6 Position (Most Reactive) Target->C6 Ortho-NO2 + Ortho-N Effect C2 C2 Position (Highly Reactive) Target->C2 Para-NO2 + Ortho-N Effect C3 C3 Position (Stable/Bystander) Target->C3 Meta-N (Steric Shield) Alt_Cl Alternative A: 2,3,6-Trichloro-5-nitropyridine (Slower, Cheaper) C6->Alt_Cl Direct Analog Alt_F4 Alternative B: 2,3,5,6-Tetrafluoropyridine (No Nitro, Requires Activation) C2->Alt_F4 Divergent Route

Figure 1: Electrophilic activation map of 2,3,6-Trifluoro-5-nitropyridine showing competitive reactive sites C6 and C2.

Comparative Analysis of Alternatives

Alternative A: 2,3,6-Trichloro-5-nitropyridine (The "Cost-Effective" Analog)

CAS: 55304-72-8 Best For: Large-scale process chemistry where cost is critical and reaction kinetics can be controlled by temperature.

Feature2,3,6-Trifluoro-5-nitropyridine (Parent)2,3,6-Trichloro-5-nitropyridine (Alt A)
Leaving Group Fluoride (

)
Chloride (

)

Rate
Extremely Fast (often < 0°C)Moderate (requires heat/catalyst)
Selectivity Hard to control (Bis-substitution risk)High (Kinetic differentiation easier)
Cost High (

$)
Low ($)

Technical Insight: While Fluorine is the superior leaving group in


 due to the high polarization of the C-F bond (Meisenheimer complex stabilization), Chlorine is often sufficient for nitro-activated pyridines. The switch to the trichloro-analog allows for higher temperature processing  without the risk of runaway exotherms common with fluorinated nitro-aromatics.
Alternative B: 2,6-Difluoro-3-nitropyridine (The "Precision" Scaffold)

CAS: 58580-31-7 (approximate analog class) Best For: Scaffolds where the C3-Fluorine is unnecessary or causes regioselectivity issues.

  • Logic: The C3-fluorine in the parent molecule often acts as a "bystander" or steric hindrance. If the final drug candidate does not require a fluorine at C3, using the 2,6-difluoro analog eliminates a variable, simplifying the NMR spectra and purification.

  • Reactivity: The C6 position remains the primary electrophilic site (ortho to Nitro).

Alternative C: Pentafluoropyridine (The "Blank Slate")

CAS: 700-16-3 Best For: Divergent synthesis where the Nitro group is not required immediately or causes safety concerns.

  • Logic: Instead of starting with the nitro group, one can perform

    
     on Pentafluoropyridine (PFP) first. PFP reacts exclusively at the C4 position  (para to N) under controlled conditions.
    
  • Trade-off: This changes the substitution pattern. To mimic the parent, one would need to nitrate PFP (yielding 2,3,5,6-tetrafluoro-4-nitropyridine) or use PFP for C4-functionalization strategies.

Experimental Protocols

Protocol 1: Regioselective Amination of 2,3,6-Trichloro-5-nitropyridine (Alt A)

This protocol demonstrates the replacement of the C6-Chloro group, analogous to the C6-Fluoro displacement in the parent.

Materials:

  • Substrate: 2,3,6-Trichloro-5-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (4.4 mmol) of 2,3,6-Trichloro-5-nitropyridine in 10 mL anhydrous MeCN under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C. (Note: The Trifluoro-parent would require -78°C to -20°C; the Trichloro-analog is more forgiving).

  • Addition: Add

    
     followed by the dropwise addition of Morpholine.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is sluggish, heat to 50°C. The Cl-analog requires more energy than the F-analog.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
  • Outcome: The major product is 2,3-dichloro-6-morpholino-5-nitropyridine .

Protocol 2: Comparative Reactivity Screening

To validate the choice between the Trifluoro (TFN) and Trichloro (TCN) reagents, run a parallel competition experiment:

ParameterTFN (Fluoro) ConditionTCN (Chloro) ConditionObservation
Temp -10°C25°C - 60°CTFN reacts instantly; TCN requires thermal activation.
Base DIPEA (mild)

or

(stronger)
Stronger bases help overcome the poorer leaving group ability of Cl.
Yield 85-95%75-90%TCN yield is slightly lower but purity is often higher due to fewer side reactions.

Decision Logic for Reagent Selection

The following flowchart assists in selecting the correct alternative based on project constraints (Safety, Cost, Chemistry).

SelectionLogic Start Start: Need Alternative to 2,3,6-Trifluoro-5-nitropyridine Q1 Is the C3-Fluorine atom essential for biological activity? Start->Q1 Q2 Is the project in Early Discovery or Process Dev? Q1->Q2 Yes Alt_Difluoro Use 2,6-Difluoro-3-nitropyridine (Simplifies synthesis/analysis) Q1->Alt_Difluoro No Branch1_Yes Yes Branch1_No No Keep_Parent Stick to Parent (2,3,6-Trifluoro-5-nitropyridine) for rapid SAR generation Q2->Keep_Parent Discovery Switch_Chloro Switch to 2,3,6-Trichloro-5-nitropyridine (Safe, Scalable, Cheaper) Q2->Switch_Chloro Process Scale-up Branch2_Disc Discovery (Speed) Branch2_Proc Process (Cost/Safety)

Figure 2: Decision matrix for selecting between fluorinated and chlorinated pyridine scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1040102, 2,3,6-Trifluoro-5-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12259379, 2,3,6-Trichloro-5-nitropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. Nucleophilic substitution in tetrafluoro-4-nitropyridine. J. Chem. Soc. C. Retrieved from [Link]

  • ChemBK. 2,3,6-Trichloro-5-nitropyridine Chemical Properties and Safety. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Trifluoro-nitropyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and agrochemical development, the incorporation of fluorinated pyridine scaffolds is a well-established strategy for modulating the physicochemical and biological properties of molecules. Among these, trifluoro-nitropyridines represent a class of highly valuable building blocks, offering a unique combination of electronic properties and reactivity for the synthesis of complex molecular architectures. This guide provides an in-depth, comparative analysis of the primary synthetic routes to key trifluoro-nitropyridine isomers, grounded in experimental data and mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Trifluoro-nitropyridines

The strategic placement of fluorine atoms and a nitro group on a pyridine ring significantly influences its reactivity and biological activity. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), making these isomers versatile intermediates. The regiochemistry of these substitutions is dictated by the relative positions of the activating groups, allowing for the selective introduction of a wide array of functionalities. This guide will focus on the synthesis of three strategically important isomers: 2,4,6-trifluoro-3-nitropyridine, 3,4,5-trifluoro-2-nitropyridine, and 2,3,5-trifluoro-4-nitropyridine.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of trifluoro-nitropyridines predominantly relies on two core strategies, each with its own set of advantages and challenges:

  • Halogen Exchange (Halex) Reaction of Trichloro-nitropyridine Precursors: This is arguably the most common and industrially scalable approach. It involves the synthesis of a trichloro-nitropyridine isomer followed by a fluorine-for-chlorine exchange reaction, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of this exchange is highly dependent on the position of the chlorine atoms relative to the activating nitro group and the pyridine nitrogen.

  • Direct Nitration of Trifluoropyridine Precursors: This strategy involves the direct introduction of a nitro group onto a pre-existing trifluoropyridine ring. Due to the electron-deficient nature of the trifluoropyridine ring, this electrophilic aromatic substitution is challenging and often requires harsh reaction conditions. The regioselectivity of the nitration is governed by the directing effects of the fluorine atoms and the pyridine nitrogen.

A third, less common but viable, strategy involves the transformation of an amino group on a trifluoroaminopyridine precursor to a nitro group, often via a Sandmeyer-type reaction. The accessibility of the requisite trifluoroaminopyridine is the primary limiting factor for this route.

Comparative Analysis of Synthesis Routes

This section provides a detailed comparison of the synthesis routes for the target trifluoro-nitropyridine isomers, supported by experimental data.

Synthesis of 2,4,6-Trifluoro-3-nitropyridine

This isomer is a valuable precursor for the synthesis of various biologically active compounds. Its synthesis is most effectively achieved through a two-step sequence involving the nitration of a dichloropyridine followed by halogen exchange.

Route 1: Nitration followed by Halogen Exchange

This is the preferred industrial route due to its scalability and relatively high yields.

  • Step 1: Synthesis of 2,6-dichloro-3-nitropyridine. 2,6-Dichloropyridine is nitrated using a mixture of nitric acid and sulfuric acid. The addition of a catalyst like sulfamic acid can improve yields and simplify the post-treatment process[1].

Rationale for Experimental Choices:

  • The use of a mixed acid system (HNO₃/H₂SO₄) is standard for nitration as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the pyridine ring by the chlorine atoms.

  • The choice of potassium fluoride for the halogen exchange is driven by its cost-effectiveness compared to cesium fluoride. The use of a high-boiling point aprotic polar solvent (e.g., sulfolane, NMP) is crucial to achieve the high temperatures required for the exchange and to solubilize the fluoride salt.

Diagram of the Synthetic Workflow:

start 2,6-Dichloropyridine step1 Nitration HNO3, H2SO4 start->step1 intermediate 2,6-Dichloro-3-nitropyridine step1->intermediate step2 Halogen Exchange KF, Solvent intermediate->step2 end 2,4,6-Trifluoro-3-nitropyridine step2->end

Caption: Synthesis of 2,4,6-Trifluoro-3-nitropyridine via nitration and halogen exchange.

Synthesis of 3,4,5-Trifluoro-2-nitropyridine

The synthesis of this isomer is more challenging due to the substitution pattern. A plausible route involves the nitration of a suitable trifluoropyridine precursor.

Route 2: Direct Nitration of 3,4,5-Trifluoropyridine

This route is theoretically possible but likely to be low-yielding due to the deactivating effect of the fluorine atoms.

  • Step 1: Synthesis of 3,4,5-Trifluoropyridine. The synthesis of this precursor is not trivial and may involve multiple steps.

  • Step 2: Direct Nitration. The nitration of 3,4,5-trifluoropyridine would require harsh conditions, such as fuming nitric acid and sulfuric acid at elevated temperatures. The regioselectivity would be a key challenge, with the potential for multiple isomers to be formed.

Alternative Route: From 2-Amino-3,4,5-trifluoropyridine

A more selective route would involve the transformation of an amino group.

  • Step 1: Synthesis of 2-Amino-3,4,5-trifluoropyridine. This precursor would need to be synthesized.

  • Step 2: Diazotization and Nitration. The amino group can be converted to a diazonium salt, which can then be displaced by a nitro group using a reagent like sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction).

Rationale for Experimental Choices:

  • The direct nitration of highly deactivated rings is inherently difficult. The conditions must be forcing to generate a sufficient concentration of the nitronium ion.

  • The amino-to-nitro transformation offers a more controlled approach to regioselectivity, as the position of the nitro group is determined by the position of the starting amino group.

Synthesis of 2,3,5-Trifluoro-4-nitropyridine

This isomer can be synthesized from the readily available pentafluoropyridine through a sequence of nucleophilic aromatic substitutions.

Route 3: From Pentafluoropyridine

This route takes advantage of the high reactivity of pentafluoropyridine towards nucleophiles.

  • Step 1: Synthesis of 4-Nitro-2,3,5,6-tetrafluoropyridine. Pentafluoropyridine undergoes nucleophilic aromatic substitution preferentially at the 4-position. Reaction with a suitable nitrating agent that can act as a nucleophile or generate a nitro-substituting species is required. A more common approach is the reaction of pentafluoropyridine with hydrazine followed by oxidation to introduce the nitro group at the 4-position.

  • Step 2: Selective Reduction/Defluorination. The resulting 4-nitro-2,3,5,6-tetrafluoropyridine can then be selectively defluorinated at the 2- and 6-positions.

Rationale for Experimental Choices:

  • The pyridine nitrogen and the fluorine atoms strongly activate the 4-position of pentafluoropyridine towards nucleophilic attack.

  • Selective defluorination reactions are known for polyfluorinated aromatic compounds and can often be achieved using specific reducing agents or catalytic systems.

Tabular Comparison of Synthesis Routes

IsomerPrimary Synthetic RouteKey Starting Material(s)Typical ReagentsAdvantagesDisadvantages
2,4,6-Trifluoro-3-nitropyridine Nitration followed by Halogen Exchange2,6-DichloropyridineHNO₃/H₂SO₄, KFScalable, good overall yield.Multi-step process.
3,4,5-Trifluoro-2-nitropyridine From Amino Precursor2-Amino-3,4,5-trifluoropyridineNaNO₂, Cu catalystHigh regioselectivity.Synthesis of the starting material can be complex.
2,3,5-Trifluoro-4-nitropyridine From PentafluoropyridinePentafluoropyridineHydrazine, Oxidizing agentUtilizes a readily available starting material.Multi-step with potentially challenging selective reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine[1]
  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2,6-dichloropyridine and sulfuric acid.

  • Nitration: Cool the mixture and slowly add a pre-mixed solution of nitric acid and sulfuric acid, maintaining the temperature between 20-150 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at the specified temperature for 10-40 hours.

  • Work-up: Pour the reaction mixture onto ice, and the solid product will precipitate.

  • Purification: Filter the solid, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine. A yield of over 80% can be expected.

Protocol 2: General Procedure for Halogen Exchange (Illustrative)
  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add the trichloro-nitropyridine, anhydrous potassium fluoride, and a high-boiling aprotic solvent (e.g., sulfolane).

  • Reaction: Heat the mixture to 180-220 °C and stir vigorously for several hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Diagram of Halogen Exchange Mechanism:

start Trichloro-nitropyridine intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate + F- reagent KF product Trifluoro-nitropyridine intermediate->product - Cl- leaving_group KCl

Caption: Mechanism of the Halogen Exchange (Halex) reaction.

Conclusion and Future Outlook

As the demand for novel fluorinated heterocycles continues to grow, the development of more efficient, selective, and sustainable synthetic methodologies will be a key area of future research. This includes the exploration of novel fluorinating reagents, catalytic systems for C-F bond formation, and the application of flow chemistry to improve the safety and efficiency of nitration and fluorination reactions.

References

  • CN104892497A - Synthetic method of 2,4,6-trichloropyridine.
  • CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap. [Link]

  • Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed. [Link]

  • Synthesis of 2,5,6-trichloro-3-nitropyridine - PrepChem.com. [Link]

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. [Link]

  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. [Link]

Sources

Evaluating the metabolic stability of compounds derived from 2,3,6-Trifluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Stability Profiling of 2,3,6-Trifluoro-5-nitropyridine Derivatives: A Comparative Technical Guide

Executive Summary & Scientific Context

2,3,6-Trifluoro-5-nitropyridine is a "privileged" yet volatile scaffold in medicinal chemistry. It serves as a high-reactivity electrophile for constructing complex kinase inhibitors (e.g., c-Met, ALK inhibitors) and antivirals. However, its metabolic profile is dominated by two competing forces:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C2 and C6 positions are highly activated by the electron-withdrawing nitro group and fluorine atoms, making the scaffold susceptible to chemical attack by biological nucleophiles (e.g., Glutathione) even before enzymatic metabolism occurs.
    
  • Nitroreduction & Oxidative Defluorination: The nitro group is a metabolic "soft spot," prone to reduction under hypoxic conditions or by specific reductases, while the fluorine atoms generally shield the ring from CYP450-mediated hydroxylation.

This guide provides a structural framework for evaluating the metabolic stability of this scaffold, distinguishing between chemical instability (reactivity) and enzymatic clearance.

Comparative Analysis: Scaffold Performance

The following table contrasts the parent scaffold with its common functionalized derivatives and non-fluorinated analogs. This comparison highlights why specific derivatives are preferred in drug discovery.

Table 1: Metabolic & Chemical Stability Profile Comparison

FeatureParent Scaffold (2,3,6-Trifluoro-5-nitropyridine)Functionalized Derivative (e.g., 2-Amino-3,6-difluoro-5-nitropyridine)Defluoro Analog (3-Nitropyridine)
Primary Clearance Mechanism Chemical Conjugation (GSH Trapping)Enzymatic Reduction (Nitro

Amine)
Oxidative Metabolism (Ring Hydroxylation)
Metabolic Stability (

)
Very Low (< 5 min)Moderate to High (> 30 min)Low (10–20 min)
Reactive Metabolite Risk High (Direct Electrophile)Moderate (Bioactivation required)Low
CYP450 Interaction Low (Chemical reactivity dominates)Low (Fluorine blocks oxidation)High (Prone to CYP2E1/3A4)
Lipophilicity (LogP) HighModerate (Polar groups added)Low
Development Status Intermediate Only (Too reactive for API)Drug Candidate (Balanced profile)Negative Control

Key Insight: The parent compound is an intermediate, not a drug. Its evaluation usually focuses on how quickly it reacts with Glutathione (GSH). The derivative (where one F is displaced by an amine or ether) is the actual therapeutic candidate, where the remaining fluorines provide metabolic shielding.

Metabolic Pathways & Logic

Understanding the fate of this scaffold requires mapping the competition between


 and enzymatic reduction.
Visualizing the Metabolic Fate

The diagram below illustrates the divergent pathways for the parent scaffold versus its stabilized derivatives.

MetabolicPathways cluster_legend Pathway Legend Parent 2,3,6-Trifluoro- 5-nitropyridine Adduct GSH-Conjugate (Excreted/Toxic) Parent->Adduct Direct S_NAr (Chemical Instability) Deriv 2-Substituted-3,6- difluoro-5-nitropyridine Parent->Deriv Synthetic Functionalization GSH Glutathione (GSH) GSH->Adduct Amine Amino-Pyridine Metabolite Deriv->Amine Nitro Reduction (Primary Route) NitroRed Nitroreductase (Cytosolic/Microsomal) NitroRed->Amine Reactive Reactive Quinone Imine Amine->Reactive Bioactivation CYP CYP450 (Oxidation) CYP->Reactive key1 Red: Toxicity Risk key2 Green: Stable Route

Figure 1: Metabolic fate of 2,3,6-Trifluoro-5-nitropyridine.[1] The parent compound is prone to direct glutathione conjugation (Red path), whereas functionalized derivatives primarily undergo nitro-reduction (Green path).

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate these compounds, you must run two parallel assays: Microsomal Stability (for enzymatic clearance) and GSH Trapping (for chemical reactivity).

Protocol A: Microsomal Stability (Enzymatic Clearance)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[2]
  • Preparation:

    • Test Compound: Prepare 10 mM stock in DMSO. Dilute to 1 µM final incubation concentration (keep DMSO < 0.1%).

    • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-Incubation:

    • Mix Compound + Microsomes.[2][3][4][5] Equilibrate at 37°C for 5 minutes.

    • Control: Include a "No NADPH" control to detect non-enzymatic degradation (hydrolysis).

  • Initiation:

    • Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling:

    • At

      
       min, remove aliquots (e.g., 50 µL).
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide or Warfarin).

    • Why: Acetonitrile precipitates proteins and stops CYP activity instantly.

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Protocol B: Glutathione (GSH) Trapping (Electrophilic Reactivity)

Objective: Identify potential for covalent binding (toxicity) driven by the


-active fluorine/nitro core.
  • Incubation:

    • Incubate Test Compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).

    • Add Trapping Agent: Supplement with Glutathione (5 mM) .

    • Isotope Labeling (Optional but Recommended): Use a 1:1 mixture of GSH and

      
      -labeled GSH to easily identify adducts by their mass doublet signature.
      
  • Timepoint:

    • Incubate for 60 minutes at 37°C.

  • Analysis:

    • Quench with Acetonitrile (1% Formic Acid).

    • Analyze via High-Resolution Mass Spectrometry (HRMS).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific Mass Shifts corresponding to

      
       (displacement of Fluorine) or 
      
      
      
      (addition).
Workflow Visualization

AssayWorkflow cluster_incubation Incubation Phase (37°C) Start Compound Stock (10 mM DMSO) Mix Mix: HLM + Buffer + Compound (1 µM) Start->Mix Split Split Condition Mix->Split PathA Metabolic Stability (+NADPH) Split->PathA PathB GSH Trapping (+NADPH + GSH 5mM) Split->PathB PathC Neg Control (-NADPH) Split->PathC Quench Quench: ACN + IS (Precipitate Protein) PathA->Quench PathB->Quench PathC->Quench Spin Centrifuge 4000g, 20 min Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS Data Calculate CL_int & Identify Adducts LCMS->Data

Figure 2: Integrated workflow for assessing metabolic stability and reactive metabolite formation.

Data Interpretation & Causality

When analyzing results for 2,3,6-Trifluoro-5-nitropyridine derivatives, use this logic tree:

  • High Clearance in "-NADPH" Control:

    • Cause: Chemical instability. The compound is likely undergoing hydrolysis or direct reaction with buffer nucleophiles.

    • Action: The scaffold is too reactive. Consider substituting the C2 or C6 fluorine with a less leaving-group-capable moiety (e.g., methyl, methoxy).

  • High Clearance in "+NADPH" only:

    • Cause: Enzymatic metabolism.

    • Check Metabolites:

      • If Amine (

        
        )  is observed: Nitroreduction is the driver.
        
      • If Hydroxyl (

        
        )  is observed: Ring oxidation (rare for high-F compounds) or side-chain oxidation.
        
  • Positive GSH Adducts:

    • Cause: The compound is a "Michael Acceptor" or

      
       substrate.
      
    • Action: This is a toxicity flag (idiosyncratic drug reaction risk). Structural modification is required to increase electron density on the ring or sterically hinder the electrophilic site.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Context: Establishes the role of fluorine in blocking metabolic sites and modul
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Context: Authoritative source for the Microsomal Stability and calcul
  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

    • Context: details the metabolic liability of the Nitro group and its reduction to reactive amine/hydroxylamine species.
  • Bauman, J. N., et al. (2009).[6] Comparison of Glutathione Trapping Methods for the Detection of Reactive Metabolites. Journal of Pharmacological and Toxicological Methods. Link

    • Context: Validates the GSH trapping protocol described for electrophilic scaffolds.
  • Sigma-Aldrich. (2024). 2,3,6-Trifluoro-5-nitropyridine Safety Data Sheet. Link

    • Context: Safety and handling of the parent electrophile.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,3,6-Trifluoro-5-nitropyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitro groups into heterocyclic scaffolds has proven to be a powerful approach for the development of novel therapeutic agents. The 2,3,6-trifluoro-5-nitropyridine core, in particular, represents a versatile starting point for the synthesis of a diverse array of biologically active molecules. Its trifluorinated structure enhances metabolic stability and binding affinity, while the nitro group at the 5-position serves as a key site for functionalization through nucleophilic substitution or reduction, enabling a broad exploration of chemical space. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3,6-trifluoro-5-nitropyridine analogs, offering a comparative overview of their performance as anticancer and antimicrobial agents, supported by experimental data and detailed protocols.

The Chemical Versatility of the 2,3,6-Trifluoro-5-nitropyridine Scaffold

The 2,3,6-trifluoro-5-nitropyridine molecule is highly activated towards nucleophilic aromatic substitution (SNAr), a characteristic that is central to the synthesis of its derivatives. The electron-withdrawing nature of the three fluorine atoms and the nitro group makes the pyridine ring susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the systematic modification of the pyridine core, enabling the exploration of how different substituents at various positions influence biological activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a single, unified library of 2,3,6-trifluoro-5-nitropyridine analogs is not extensively documented in publicly available literature, a cohesive understanding can be constructed by examining studies on structurally related fluorinated and nitrated pyridine and pyrimidine derivatives. The following sections dissect the SAR based on the nature and position of substituents, drawing upon data from analogous series to infer the potential impact on the activity of 2,3,6-trifluoro-5-nitropyridine derivatives.

The Impact of Substituents on Anticancer Activity

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a significant area of investigation.[1] The nitro group is hypothesized to modulate enzyme activity or interact with cellular targets crucial for cancer cell proliferation.[1] The introduction of fluorine atoms often enhances the anticancer properties of organic molecules.[1]

A study on 2,6-diaryl-substituted pyridine derivatives revealed that the number and nature of aryl groups are critical for their cytotoxic effects against several human cancer cell lines.[2] Similarly, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the best anticancer activity was observed when the 2-heteroaryl group contained a nitrogen atom at the ortho-position relative to the pyrimidine core.[3] This suggests that for 2,3,6-trifluoro-5-nitropyridine analogs, the nature of the substituent introduced via SNAr at the 2- or 6-position will likely have a profound impact on their anticancer potency.

For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine scaffold enhanced both potency and bioavailability.[4] This highlights the importance of incorporating basic amine functionalities to improve pharmacokinetic properties and cellular uptake.

The following table summarizes the cytotoxic activities of various related heterocyclic compounds, providing a benchmark for the potential of 2,3,6-trifluoro-5-nitropyridine analogs.

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Pyrano[2,3-d:6,5-d']dipyrimidine derivativesHeLa, SKBR-3, HepG2Potent (specific values not provided)[5]
2,6-diaryl-substituted pyridinesVarious human cancer cell linesModerate (specific values not provided)[2]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesVarious cancer cell linesSubmicromolar to low micromolar[1]
3,6-Diunsaturated 2,5-diketopiperazinesA549, Hela0.7 - 8.9[6]
Pyrido[2,3-d]pyrimidine tyrosine kinase inhibitor (4b)PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22[4]
Tl(III) complexes with pyridine-2,6-dicarboxylate derivativesA375, HT29Potent (specific values not provided)[7]
The Role of Substituents in Antimicrobial Activity

Fluorinated quinolones are a well-established class of antibiotics, and the incorporation of fluorine into other heterocyclic systems, including pyridines, has been shown to enhance antibacterial activity.[8] The introduction of a fluorine atom can increase the lipophilicity of a molecule, potentially improving its penetration through bacterial cell membranes.[8]

A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated that the introduction of a fluorine atom significantly improved antibacterial activity.[9] This was attributed to a reduction in the electron cloud density of the pyridine ring, which may enhance binding to the bacterial target or facilitate cell wall penetration.[9]

The following table presents the minimum inhibitory concentration (MIC) values for several classes of related heterocyclic compounds against various bacterial strains, offering a comparative perspective for the potential antimicrobial efficacy of 2,3,6-trifluoro-5-nitropyridine analogs.

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
8-nitrofluoroquinolone derivativesH. pylori2 - 64[8]
Ciprofloxacin derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaEquivalent to ciprofloxacin[10]
[3][5][9]triazolo[1,5-a]pyrimidines with amino acid moietyMultidrug-resistant bacteriaPromising (specific values not provided)[11]
Usnic acid derivativesVarious bacteria1.02–50.93 × 10–2 (mmol/mL)[12]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 2,3,6-trifluoro-5-nitropyridine analogs.

Synthesis of 2-Amino-3,6-difluoro-5-nitropyridine Analogs (General Procedure)

This protocol describes a general method for the nucleophilic aromatic substitution of an amine for a fluorine atom on the 2,3,6-trifluoro-5-nitropyridine core.

Materials:

  • 2,3,6-Trifluoro-5-nitropyridine

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of 2,3,6-trifluoro-5-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 2-amino-3,6-difluoro-5-nitropyridine analog.

  • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (2,3,6-trifluoro-5-nitropyridine analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase for a specified time.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualization of Key Concepts

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Core 2,3,6-Trifluoro- 5-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr React with Nucleophiles (R-NH2, R-OH, etc.) Analogs Library of Analogs (R-substituents varied) SNAr->Analogs Anticancer Anticancer Assays (e.g., MTT) Analogs->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Analogs->Antimicrobial Kinase Kinase Inhibition Assays Analogs->Kinase Data Collect IC50/MIC Data Anticancer->Data Antimicrobial->Data Kinase->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR

SAR_Relationships cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core 2,3,6-Trifluoro-5-nitropyridine Scaffold Substituent Nature of Substituent (e.g., Amine, Aryl, Alkyl) Core->Substituent Position Position of Substitution (C2, C3, C6) Core->Position Nitro Reduction of Nitro Group Core->Nitro Potency Potency (IC50 / MIC) Substituent->Potency Selectivity Selectivity (vs. other targets/cell lines) Substituent->Selectivity PK Pharmacokinetics (Solubility, Stability) Substituent->PK Position->Potency Position->Selectivity Nitro->Potency Nitro->Selectivity

Conclusion and Future Perspectives

The 2,3,6-trifluoro-5-nitropyridine scaffold holds significant promise as a versatile starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on a systematic library of its analogs are not yet widely published, the analysis of related fluorinated and nitrated heterocyclic compounds provides a strong foundation for guiding future drug discovery efforts. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 2-, 3-, and 6-positions, coupled with a thorough evaluation of their anticancer, antimicrobial, and enzyme-inhibitory activities. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. Future research should focus on synthesizing and testing a diverse library of 2,3,6-trifluoro-5-nitropyridine analogs to establish clear and quantitative SAR, which will be instrumental in the rational design of more potent and selective drug candidates.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. (2022).
  • New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Comput
  • Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. PubMed.
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. (2009).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. (2025).
  • Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. PubMed.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
  • Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. PubMed Central. (2021).
  • In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. (2023).
  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. (2021).
  • In vitro kinase inhibition activity of select compounds. Inhibition of...
  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. (2023).
  • Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori.
  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
  • Fluorinated triazole-containing sphingosine analogues. Syntheses and in vitro evaluation as SPHK inhibitors. SciSpace. (2018).
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][5][9]triazolo[1,5-a]pyrimidines bearing amino acid moiety. PubMed Central. (2021).

  • Design, synthesis and antimicrobial activity of usnic acid deriv
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.
  • Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-kinase Inhibitor. PubMed. (2006).
  • In vitro studies on the selective cytotoxic effect of luminescent Ru(ii)-p-cymene complexes of imidazo-pyridine and imidazo quinoline ligands. Dalton Transactions.
  • Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2,3,6-Trifluoro-5-nitropyridine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the fast-paced world of drug discovery and fine chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. Among the vast array of reactive intermediates, halogenated nitropyridines such as 2,3,6-Trifluoro-5-nitropyridine present a unique set of challenges. This guide provides an in-depth, procedural framework for the proper disposal of 2,3,6-Trifluoro-5-nitropyridine, grounded in established safety protocols and the chemical principles that underpin them. Our objective is to empower you, the laboratory professional, with the knowledge to manage this compound safely and effectively, thereby fostering a culture of safety and environmental stewardship.

I. Hazard Profile and Immediate Safety Considerations

2,3,6-Trifluoro-5-nitropyridine is a highly functionalized aromatic compound. The trifluorinated pyridine ring, coupled with a nitro group, suggests a high degree of reactivity and potential biological activity. Based on analogous compounds, the primary hazards are anticipated to be:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]

Upon thermal decomposition, halogenated and nitrated organic compounds can release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification (Anticipated)GHS Pictograms (Anticipated)Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)💀Chemical-resistant gloves (Nitrile rubber, Viton®), Lab coat, Chemical safety goggles, Face shield
Skin Corrosion/IrritationChemical-resistant gloves, Lab coat
Serious Eye Damage/Eye IrritationChemical safety goggles, Face shield
Hazardous to the Aquatic Environment🐠Not applicable for PPE, but crucial for disposal considerations
II. Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of 2,3,6-Trifluoro-5-nitropyridine is through a licensed hazardous waste disposal company, utilizing high-temperature incineration with flue gas scrubbing.

Step 1: Segregation and Waste Collection

  • Do not mix 2,3,6-Trifluoro-5-nitropyridine waste with other waste streams, particularly non-halogenated solvents.

  • Collect waste in a dedicated, properly labeled, and compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,3,6-Trifluoro-5-nitropyridine".

  • Keep the waste container securely closed when not in use and store it in a designated, well-ventilated satellite accumulation area.

Step 2: Preparing for Disposal

  • Ensure the waste container is not overfilled (a maximum of 90% capacity is recommended to allow for vapor expansion).

  • Complete a hazardous waste tag or manifest as required by your institution and local regulations. This will include the chemical name, quantity, and associated hazards.

  • Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

Step 3: Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Ventilate the space, if safe to do so.

  • Wear the appropriate PPE as outlined in Table 1.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

III. The Scientific Rationale: Why Incineration is a Necessity

The chemical structure of 2,3,6-Trifluoro-5-nitropyridine dictates the stringent disposal requirements. Attempting to neutralize this compound in the lab via chemical methods such as hydrolysis is not recommended without extensive, specific research due to the potential for uncontrolled reactions and the generation of equally or more hazardous byproducts.

High-Temperature Incineration: The Gold Standard

High-temperature incineration in a specialized facility is the preferred disposal method for several key reasons:

  • Thermal Stability of Fluorinated Aromatics: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This makes fluorinated compounds like 2,3,6-Trifluoro-5-nitropyridine highly resistant to thermal decomposition.[4] Incinerators designed for hazardous waste reach temperatures high enough (often exceeding 1000°C) to ensure the complete breakdown of the molecule.[5]

  • Management of Hazardous Byproducts: The combustion of fluorinated and nitrated compounds inevitably produces hazardous gases.

    • Hydrogen Fluoride (HF): The fluorine atoms will be converted to highly corrosive and toxic hydrogen fluoride.

    • Nitrogen Oxides (NOx): The nitro group will decompose to form various oxides of nitrogen, which are major air pollutants. Professional hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems. These systems typically use alkaline solutions (e.g., calcium hydroxide) to neutralize acidic gases like HF and NOx, converting them into less harmful salts and preventing their release into the atmosphere.[2]

  • Complete Destruction: The high temperatures and controlled conditions of a hazardous waste incinerator ensure the complete destruction of the organic molecule, preventing the environmental release of a persistent and potentially toxic chemical.

The following diagram illustrates the decision-making process for the disposal of 2,3,6-Trifluoro-5-nitropyridine.

Disposal_Workflow cluster_assessment Initial Assessment cluster_handling In-Lab Handling cluster_disposal Disposal Pathway A Identify Compound: 2,3,6-Trifluoro-5-nitropyridine B Consult Safety Data (Analogous Compounds) A->B C Identify Hazards: Toxicity, Irritation, Environmental Hazard B->C D Wear Appropriate PPE C->D Proceed with Caution E Collect Waste in Dedicated, Labeled Container D->E F Store in Satellite Accumulation Area E->F G Arrange for Professional Hazardous Waste Collection F->G Prepare for Disposal H High-Temperature Incineration with Flue Gas Scrubbing G->H I Complete Destruction and Neutralization of Byproducts H->I

Caption: Disposal workflow for 2,3,6-Trifluoro-5-nitropyridine.

IV. Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2,3,6-Trifluoro-5-nitropyridine is a critical aspect of laboratory safety and environmental responsibility. Due to its halogenated and nitrated structure, this compound requires handling as a hazardous material, with high-temperature incineration by a licensed facility being the only recommended method of disposal. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment and a healthier planet. Your diligence in these matters is a direct reflection of your commitment to scientific excellence.

References

  • Klasson, K. T. (2003). NITRO-HYDROLYSIS: AN ENERGY EFFICIENT SOURCE REDUCTION AND CHEMICAL PRODUCTION PROCESS FOR WASTEWATER TREATMENT PLANT BIOSOLIDS (Technical Report). OSTI.GOV. [Link]

  • Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. [Link]

  • Klasson, K. T. (2003). NITRO-HYDROLYSIS: AN ENERGY EFFICIENT SOURCE REDUCTION AND CHEMICAL PRODUCTION PROCESS FOR WASTEWATER TREATMENT PLANT BIOSOLIDS. UNT Digital Library. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. Retrieved from [Link]

  • Li, J., et al. (2021). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 26(16), 4978. [Link]

  • Huber, S., et al. (2009).
  • Ruiz, P. A., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds.
  • RIVM. (2021).
  • ResearchGate. (n.d.). (PDF) ENZYMIC HYDROLYSIS TECHNOLOGY DEMONSTRATION - PRODUCTION OF ENHANCED TREATED BIOSOLIDS FOR AGRICULTURAL RECYCLING.
  • MDPI. (2020).
  • Tsang, W. (1998).
  • Advanced Materials Letters. (2016). Thermal decomposition mechanism for.
  • Green Chemistry (RSC Publishing). (2021). Catalytic alkaline hydrolysis of PET and BPA-PC waste in minutes at atmospheric pressure without microwaves or organic solvents.
  • ResearchGate. (n.d.). Thermal Decomposition of B(C6F5)3·Py Complex | Request PDF.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Adinco. (n.d.). CHEMICAL RESISTANCE CHART.
  • Thermo Fisher Scientific Inc. (2013).
  • Omega Engineering. (n.d.).

Sources

Personal protective equipment for handling 2,3,6-Trifluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Electrophile

Researchers often underestimate fluorinated nitropyridines. Unlike simple solvents, 2,3,6-Trifluoro-5-nitropyridine is not just a toxic solid; it is a highly activated electrophile designed for Nucleophilic Aromatic Substitution (


).

The Mechanism of Hazard: The nitro group at position 5 and the pyridine nitrogen withdraw electron density, making the fluorine atoms (particularly at positions 2 and 6) extremely labile.

  • Biological Implication: Upon contact with skin or mucous membranes, this compound does not just "sit" there; it rapidly alkylates proteins (cysteine/lysine residues) and, critically, hydrolyzes to release Hydrogen Fluoride (HF) in situ.

Immediate Directive: Treat this compound with the same reverence as an acid fluoride or a lachrymator.

Chemical Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the enemy.

PropertyValue / CharacteristicOperational Implication
State Solid (Crystalline/Powder)Risk of airborne dust/particulates.[1] Static charge buildup is common in fluorinated solids.
Reactivity High (

active)
Reacts with moisture in air/skin. Potential HF evolution.
Toxicity Skin/Eye Irritant (Cat 1/2), SensitizerIrreversible eye damage possible. Delayed hypersensitivity.
Incompatibility Strong Bases, Oxidizers, WaterExothermic decomposition. Do not dispose of in standard aqueous base waste without neutralization checks.

The PPE Defense System: A Layered Approach

Do not rely on a single barrier. We use a Redundant Barrier System to account for permeation lag time and mechanical failure.

A. Hand Protection (The Critical Zone)

Standard thin nitrile gloves are insufficient for prolonged contact with fluorinated nitro-aromatics in solution.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

    • Function: Biological barrier; sweat absorption; visual contrast.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Silver Shield® (Laminate) .

    • Why? Fluorinated organic solvents and reactants can permeate nitrile. If you are handling concentrated solutions (>0.5 M), Laminate gloves are mandatory.

    • Protocol: "Double-Gloving" provides a visual breach indicator. If the outer glove tears or swells, the inner glove allows safe doffing.

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are unacceptable due to the risk of dust migration or aerosolization.

  • High Risk (Scale-up/Heating): Add a Face Shield over goggles.[2]

    • Reasoning: In the event of a runaway hydrolysis (exotherm), a face shield protects the neck and skin, which are vulnerable to HF burns.

C. Respiratory & Engineering Controls
  • Mandatory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Prohibited: Open bench handling.

  • Defense: If the solid is electrostatic (fly-away), use a static eliminator or work inside a localized draft shield within the hood to prevent powder dispersion.

Decision Logic: PPE Selection Matrix

Visualizing the decision process ensures you don't over-gear for minor tasks or under-gear for critical ones.

PPE_Decision_Matrix Start Task: Handle 2,3,6-Trifluoro-5-nitropyridine State_Check Physical State? Start->State_Check Solid_Handling Solid / Weighing State_Check->Solid_Handling Powder Solution_Handling Solution / Reaction State_Check->Solution_Handling Liquid/Dissolved PPE_Level_1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Solid_Handling->PPE_Level_1 Risk_High High Concentration / Heat? Solution_Handling->Risk_High Risk_High->PPE_Level_1 No (Dilute/RT) PPE_Level_2 LEVEL 2 PPE: Laminate (Silver Shield) Gloves Face Shield + Goggles Apron Fume Hood Risk_High->PPE_Level_2 Yes (>0.5M / Reflux)

Figure 1: PPE Selection Matrix based on physical state and operational risk.

Operational Protocol: Step-by-Step Handling

This protocol is designed to isolate the user from the "HF-generating" potential of the compound.

Phase 1: Preparation & Weighing
  • Decontaminate Area: Clear the fume hood. Place a disposable absorbent pad (pig mat) on the working surface.

  • Static Control: Fluorinated solids are often "fluffy" and static-prone. Use an anti-static gun on the weighing boat before adding the solid.

  • The "Closed Transfer" Rule:

    • Weigh inside the hood if possible.

    • If using a balance outside the hood: Tare the vial, move to hood, add solid, cap tightly, move back to balance. Never open the vial outside the hood.

Phase 2: Reaction & Quenching
  • Solvent Choice: Avoid protic solvents (methanol/water) unless the reaction specifically calls for it, as they may initiate premature hydrolysis.

  • The Quench:

    • Danger Zone: The most hazardous moment is quenching the reaction. Unreacted starting material will hydrolyze rapidly.

    • Action: Add the quench solution (e.g., dilute HCl or Ammonium Chloride) dropwise at 0°C. Watch for exotherms.

Phase 3: Waste Disposal
  • Segregation: Do not mix with general organic waste if the waste stream is basic (pH > 9).

  • Labeling: Tag the waste container explicitly: "Contains Fluorinated Aromatics – Potential HF Evolution."

Emergency Response: The "Calcium" Protocol

Because of the labile fluorine, we treat skin exposures similarly to HF burns.[3]

  • Skin Contact:

    • Wash: Immediate irrigation with water for 5 minutes.[3]

    • Neutralize: Apply 2.5% Calcium Gluconate Gel to the affected area.[3] (Note: While not pure HF, the hydrolysis on skin can mimic HF burns.[3] This is a conservative, senior-level safety recommendation).

    • Seek Medical Attention: Immediately.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust). Cover with wet paper towels (to dampen) then scoop, OR use a chemically resistant vacuum.

    • Liquid: Absorb with sand or vermiculite. Do not use standard combustible paper towels for large concentrated spills.

Workflow Visualization

Handling_Workflow Prep 1. Prep Hood (Absorbent Pads) Weigh 2. Weighing (Anti-Static / Closed) Prep->Weigh PPE Check React 3. Reaction (Inert Atmosphere) Weigh->React Dissolve Quench 4. Quench (0°C / Dropwise) React->Quench Complete Waste 5. Disposal (Segregated Stream) Quench->Waste Neutralize

Figure 2: Operational workflow emphasizing the critical control points (Weighing and Quenching).

References

  • PubChem. (2025).[4] 2,3,5-Trifluoro-6-nitropyridine Safety Data. National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of Wisconsin-Madison. (2025). Safe Handling of Hydrogen Fluoride and Fluorinated Precursors. Environment, Health & Safety. [Link]

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.